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2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine Documentation Hub

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  • Product: 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine
  • CAS: 40255-46-7

Core Science & Biosynthesis

Foundational

2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine chemical structure

Executive Summary 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine (CAS: 40255-46-7) is a pivotal heterocyclic building block in medicinal chemistry. Structurally, it consists of a piperazine core substituted at the N1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine (CAS: 40255-46-7) is a pivotal heterocyclic building block in medicinal chemistry. Structurally, it consists of a piperazine core substituted at the N1 position with a primary aminoethyl chain and at the N4 position with a para-chlorophenyl group. This compound serves as a "privileged scaffold," particularly in the design of central nervous system (CNS) agents targeting serotonergic (5-HT) and dopaminergic pathways. Unlike its meta-chlorophenyl isomer (mCPP)—a known metabolite of trazodone—the para-chloro variant (pCPP) derivatives are frequently utilized as specific probes for 5-HT receptor subtypes and as linkers in the synthesis of triazole-based antifungals and multi-target antipsychotics.

Part 1: Chemical Identity & Physicochemical Properties[1]

This compound functions as a bifunctional linker: the primary amine allows for facile conjugation (e.g., amide coupling, sulfonylation), while the 4-chlorophenylpiperazine moiety acts as a lipophilic pharmacophore with high affinity for monoamine receptors.

Table 1: Chemical Specifications
PropertyData
IUPAC Name 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine
Common Synonyms 1-(2-Aminoethyl)-4-(4-chlorophenyl)piperazine; 4-(4-Chlorophenyl)-1-piperazineethanamine
CAS Number 40255-46-7
Molecular Formula C₁₂H₁₈ClN₃
Molecular Weight 239.75 g/mol
SMILES NCCN1CCN(c2ccc(Cl)cc2)CC1
InChI Key WIHFHFPHWYBZNU-UHFFFAOYSA-N
LogP (Predicted) ~1.8 - 2.1
pKa (Predicted) ~9.1 (primary amine), ~5.5 (piperazine N4)
Appearance Pale yellow oil or low-melting solid (often stored as HCl salt)

Part 2: Synthetic Methodology

Expert Insight: While direct alkylation of 1-(4-chlorophenyl)piperazine with 2-chloroethanamine is possible, it often leads to poly-alkylation byproducts (dimers). The most robust, self-validating protocol involves a two-step sequence: N-alkylation with chloroacetonitrile followed by reduction . This route prevents over-alkylation and allows for easy monitoring via IR spectroscopy.

Protocol: Nitrile Reduction Route
Step 1: Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile
  • Reactants: Dissolve 1-(4-chlorophenyl)piperazine (1.0 eq) in acetonitrile (ACN).

  • Base: Add anhydrous Potassium Carbonate (

    
    , 2.0 eq) to scavenge HCl.
    
  • Alkylation: Dropwise add Chloroacetonitrile (1.1 eq) at 0°C to prevent exotherms.

  • Reaction: Reflux at 80°C for 4–6 hours.

  • Validation: Monitor TLC (SiO₂, 30% EtOAc/Hexane). The starting amine spot (

    
    ) should disappear, replaced by a higher 
    
    
    
    nitrile spot.
  • Workup: Filter inorganic salts, concentrate filtrate, and recrystallize from ethanol.

Step 2: Reduction to the Primary Amine
  • Catalyst: Suspend Lithium Aluminum Hydride (LiAlH4, 2.0 eq) in dry THF under Argon/Nitrogen atmosphere.

  • Addition: Slowly add the nitrile intermediate (dissolved in THF) at 0°C.

  • Reduction: Reflux for 3 hours.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15% NaOH (1 mL), then water (3 mL).

  • Purification: Filter the granular precipitate. Dry the filtrate over

    
     and concentrate.
    
  • Self-Validating Endpoint:

    • IR Spectroscopy: Disappearance of the sharp nitrile (

      
      ) stretch at ~2220 cm⁻¹ confirms complete reduction.
      
    • NMR Check: Appearance of a triplet at

      
       ppm (
      
      
      
      ) in ¹H NMR.
Visualization: Synthetic Workflow

Synthesis Reactant 1-(4-Chlorophenyl) piperazine Intermediate Nitrile Intermediate (CN Stretch: 2220 cm-1) Reactant->Intermediate N-Alkylation Reagent1 Chloroacetonitrile (K2CO3, ACN) Reagent1->Intermediate Product 2-[4-(4-Chlorophenyl) piperazin-1-yl]ethan-1-amine Intermediate->Product Reduction Reagent2 LiAlH4 (THF, Reflux) Reagent2->Product

Caption: Two-step synthesis via nitrile intermediate, ensuring mono-alkylation and high purity.

Part 3: Medicinal Chemistry Applications

The 4-chlorophenylpiperazine moiety is a classic pharmacophore. In the context of drug development, the aminoethyl tail modifies the physicochemical profile and binding mode.

Serotonergic Modulation (5-HT Receptors)
  • Mechanism: The protonated piperazine nitrogen (at physiological pH) mimics the ethylamine side chain of serotonin (5-HT). The 4-chlorophenyl group engages in

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket (TM6 region of 5-HT receptors).
    
  • Selectivity: While meta-chloro (mCPP) derivatives favor 5-HT2C, para-chloro (pCPP) derivatives often show mixed affinity for 5-HT1A and 5-HT2A, acting as partial agonists or antagonists depending on the linker length.

Linker Utility in Hybrid Drugs

The primary amine is a nucleophile used to create:

  • Sulfonamides: High affinity 5-HT6 antagonists (e.g., for cognitive enhancement).

  • Ureas/Amides: Linkers to other pharmacophores (e.g., quinolinones) to create "dual-action" antipsychotics similar to Aripiprazole (though Aripiprazole uses a dichlorophenyl ring).

Visualization: Pharmacophore Mapping

Pharmacophore Cl 4-Chloro Substituent (Electronic Modulation) Phenyl Phenyl Ring (Pi-Pi Stacking) Cl->Phenyl Inductive Effect PipN4 Piperazine N4 (Tertiary Amine) Phenyl->PipN4 N-Aryl Bond Receptor Receptor Pocket (TM6/TM3 Residues) Phenyl->Receptor Hydrophobic PipN1 Piperazine N1 (Proton Acceptor) PipN4->PipN1 Rigid Scaffold Linker Ethyl Linker (Spacer) PipN1->Linker Amine Primary Amine (H-Bond Donor/Acceptor Conjugation Site) Linker->Amine Amine->Receptor Ionic/H-Bond

Caption: Structural decomposition highlighting the pharmacophoric elements and receptor interaction points.

Part 4: Handling & Safety Data

Trustworthiness: As a secondary amine precursor and a primary amine product, this compound exhibits basicity and potential biological activity.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store under inert gas (Argon) at 2–8°C. The free amine absorbs

    
     from the air to form carbamates; conversion to the dihydrochloride salt is recommended for long-term stability.
    
  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood to avoid inhalation of vapors or dusts.

References

  • PubChem. (2025). Compound Summary: 1-(4-Chlorophenyl)piperazine.[1] National Library of Medicine. [Link]

  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central nervous system agents.[2] 5-HT1A receptor affinity of some 4-substituted 1-(2-pyrimidinyl)piperazines. Journal of Medicinal Chemistry. [Link]

  • Global Research Online. (2010). Synthesis and Pharmacology of Novel Antidepressant Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Exploratory

1-(2-aminoethyl)-4-(4-chlorophenyl)piperazine CAS number

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 1-(2-aminoethyl)-4-(4-chlorophenyl)piperazine Introduction The piperazine scaffold is a cornerstone in medicinal chemistry, recognized fo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 1-(2-aminoethyl)-4-(4-chlorophenyl)piperazine

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically approved drugs and its utility as a versatile synthetic intermediate.[1][2] This guide focuses on a specific, complex derivative: 1-(2-aminoethyl)-4-(4-chlorophenyl)piperazine . This molecule merges two key pharmacophoric fragments: the N-arylpiperazine group, known for its interaction with central nervous system (CNS) targets, and a reactive aminoethyl side chain, which provides a vector for further chemical modification.

While a unique CAS Number for this exact compound is not readily indexed in major public chemical databases, its structure is logically derived from well-characterized precursors. This whitepaper will provide a comprehensive technical overview by deconstructing the molecule into its constituent parts, presenting established methodologies for their synthesis and analysis, and culminating in a proposed, robust protocol for the assembly of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize this molecule as a building block in discovery programs.

Part 1: The Arylpiperazine Core: 1-(4-Chlorophenyl)piperazine

The foundation of our target molecule is 1-(4-chlorophenyl)piperazine, a widely used analytical reference standard and synthetic intermediate.[3]

Chemical and Physical Properties

A summary of the key physicochemical properties of 1-(4-chlorophenyl)piperazine is presented below.

PropertyValueSource(s)
CAS Number 38212-33-8[3][4][5]
Molecular Formula C₁₀H₁₃ClN₂[3][4]
Molecular Weight 196.68 g/mol [4]
Appearance Crystalline solid[3]
Melting Point 154-156 °C[5]
Boiling Point 155.7-157.2 °C @ 5 Torr[5]
λmax 258 nm[3]
Solubility Soluble in DMF, DMSO, Ethanol[3]
Synthesis Methodologies for N-Arylpiperazines

The formation of the bond between an aryl group and a piperazine nitrogen is a fundamental transformation in organic synthesis. Several powerful, well-established methods are available.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for forming C-N bonds. It involves the reaction of an aryl halide (e.g., 1-chloro-4-iodobenzene) with piperazine in the presence of a palladium catalyst and a suitable phosphine ligand.[2]

  • Nucleophilic Aromatic Substitution (SₙAr): This method is effective when the aromatic ring is activated by electron-withdrawing groups. For a chlorophenyl ring, this reaction is less facile but can be driven under forcing conditions (high temperature/pressure) or by using a more activated aryl fluoride precursor.[2]

The general workflow for synthesizing an N-arylpiperazine like 1-(4-chlorophenyl)piperazine is illustrated below.

cluster_reactants Reactants ArylHalide 4-Chloroaryl Halide (e.g., 1,4-dichlorobenzene) Product 1-(4-Chlorophenyl)piperazine ArylHalide->Product Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Piperazine Piperazine Piperazine->Product

Caption: General workflow for Palladium-catalyzed synthesis of 1-(4-chlorophenyl)piperazine.

Analytical Characterization

Confirming the identity and purity of 1-(4-chlorophenyl)piperazine is critical. A range of analytical techniques are employed, with capillary electrophoresis being a particularly effective method for separating it from its isomers.[6]

Protocol: Capillary Electrophoresis for Chlorophenylpiperazine Isomer Separation

This protocol is adapted from a validated method for the selective determination of chlorophenylpiperazine isomers.[6]

  • System Preparation:

    • Capillary: Uncoated fused-silica, 60 cm total length (50 cm effective length), 50 µm internal diameter.

    • Temperature: Maintain at 25°C.

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 20 mmol/L phosphoric acid solution.

    • Adjust the pH to 2.5 using triethylamine.

    • Add α-cyclodextrin to a final concentration of 10 mmol/L. This agent is crucial for achieving chiral or positional isomer resolution.

  • Sample Preparation:

    • Dissolve the synthesized 1-(4-chlorophenyl)piperazine sample in the BGE to a concentration range of 20-200 µg/mL.

    • Use Procaine (0.1 mg/mL) as an internal standard for quantitative analysis.

  • Execution:

    • Inject the sample hydrodynamically (e.g., 4,826 Pa for 8 seconds).

    • Apply a constant voltage of 25 kV for the analysis.

    • Detection: Set the spectrophotometric UV detector to 236 nm.

  • Data Analysis:

    • The target compound, 1-(4-chlorophenyl)piperazine (pCPP), will be resolved from its ortho- (oCPP) and meta- (mCPP) isomers.

    • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve. The method demonstrates excellent linearity (R² > 0.999) and low limits of detection (LOD for pCPP is 3.5 µg/mL).[6]

Part 2: The Reactive Handle: 1-(2-Aminoethyl)piperazine

The second key component is the aminoethyl side chain, which imparts a primary amine functionality. The properties and synthesis of 1-(2-aminoethyl)piperazine (AEP) provide the necessary context for its incorporation.

Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 140-31-8[7][8]
Molecular Formula C₆H₁₅N₃[8]
Molecular Weight 129.20 g/mol
Appearance Colorless to yellowish liquid[8]
Boiling Point 218-222 °C
Density 0.985 g/mL at 25 °C
Key Use Epoxy curing agent, intermediate for pharmaceuticals[8][9]
Industrial Synthesis Methodologies

AEP is an industrial chemical produced on a large scale via several established routes.[10]

  • From Ethylene Dichloride and Ammonia: This process generates a mixture of various ethylene amines, from which AEP is isolated by fractional distillation.[8][10]

  • Catalytic Hydrogenation of Nitrilotriacetonitrile: A continuous process where nitrilotriacetonitrile is hydrogenated in the presence of a catalyst (e.g., nickel, cobalt) to produce AEP in high yields.[11]

The primary amine of AEP is a nucleophilic center, making it an ideal reactive handle for derivatization, a principle we will exploit in the proposed synthesis of our target molecule.

Part 3: Proposed Synthesis of 1-(2-aminoethyl)-4-(4-chlorophenyl)piperazine

With a thorough understanding of the two precursor fragments, we can now outline a logical and robust synthetic strategy to assemble the final molecule. The most direct approach is the selective N-alkylation of 1-(4-chlorophenyl)piperazine with a protected 2-aminoethyl halide, followed by deprotection.

Synthetic Workflow

The proposed two-step synthesis minimizes side reactions and facilitates purification. The use of a tert-butyloxycarbonyl (Boc) protecting group for the primary amine is standard practice due to its stability under alkylation conditions and its facile removal under acidic conditions.

cluster_reactants Starting Materials pCPP 1-(4-Chlorophenyl)piperazine (pCPP) Intermediate Protected Intermediate 1-(2-(Boc-amino)ethyl)-4-(4-chlorophenyl)piperazine pCPP->Intermediate Step 1: Alkylation K₂CO₃ or Et₃N Solvent: DMF or ACN Heat (e.g., 80 °C) BocEtBr N-Boc-2-bromoethylamine BocEtBr->Intermediate Product Final Product 1-(2-aminoethyl)-4-(4-chlorophenyl)piperazine Intermediate->Product Step 2: Deprotection Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane)

Caption: Proposed two-step synthesis of the target compound via alkylation and deprotection.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)carbamate (Protected Intermediate)

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-chlorophenyl)piperazine (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and acetonitrile (ACN) or dimethylformamide (DMF) as the solvent.

  • Addition of Alkylating Agent: Add N-Boc-2-bromoethylamine (1.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pCPP is consumed.

  • Workup:

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure, Boc-protected intermediate.

Step 2: Synthesis of 1-(2-aminoethyl)-4-(4-chlorophenyl)piperazine (Final Product)

  • Setup: Dissolve the purified intermediate from Step 1 in dichloromethane (DCM) in a round-bottom flask.

  • Deprotection: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Alternatively, a solution of 4M HCl in 1,4-dioxane can be used.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the removal of the Boc group by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Dissolve the residue in water and basify the aqueous solution by the slow addition of 1M sodium hydroxide (NaOH) until the pH is >10.

    • Extract the aqueous layer multiple times with DCM or ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product. The product can be further purified if necessary, or converted to a hydrochloride salt for improved stability and handling.

Part 4: Potential Applications and Biological Relevance

The structural motifs within 1-(2-aminoethyl)-4-(4-chlorophenyl)piperazine suggest significant potential in drug discovery.

  • CNS Drug Development: The 1-arylpiperazine moiety is a privileged scaffold that interacts with a wide range of CNS receptors, particularly serotonergic (5-HT) and dopaminergic (D) receptors.[2] Derivatives of this class are explored as antidepressants, antipsychotics, and anxiolytics.

  • Scaffold for Library Synthesis: The terminal primary amine is an excellent synthetic handle. It can be readily acylated, alkylated, or used in reductive amination to generate a diverse library of compounds. This allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties for a given biological target.[1]

  • Fragment-Based Drug Design: The molecule can be considered a combination of two valuable fragments. The 4-chlorophenylpiperazine fragment provides a core to anchor within a receptor's binding pocket, while the aminoethyl tail can be functionalized to pick up additional interactions and tune physicochemical properties like solubility. For instance, similar piperazine derivatives have been investigated as antagonists of the melanocortin-4 receptor for potential therapeutic applications.[12]

Conclusion

1-(2-aminoethyl)-4-(4-chlorophenyl)piperazine represents a strategically designed chemical entity with significant potential as a building block in pharmaceutical research. While not a common off-the-shelf chemical, this guide has established a clear and scientifically sound pathway for its synthesis and characterization. By leveraging established protocols for the synthesis of its N-arylpiperazine core and employing standard protecting group chemistry, the target molecule can be accessed in a reliable and scalable manner. Its inherent structural features make it a valuable tool for medicinal chemists aiming to develop novel therapeutics, particularly in the realm of CNS disorders.

References

  • SIELC Technologies. 1-(2-Aminoethyl)piperazine. Available from: [Link]

  • Analytice. 1-(2-Aminoethyl)piperazine – analysis. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available from: [Link]

  • Chen, C., et al. (2007). Discovery of 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine as an orally active antagonist of the melanocortin-4 receptor for the potential treatment of cachexia. Journal of Medicinal Chemistry, 50(22), 5249-52. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • CAS Common Chemistry. 1-(4-Chlorophenyl)piperazine. Available from: [Link]

  • PubChem. 1-(2-Chlorophenyl)piperazine. Available from: [Link]

  • Wikipedia. Aminoethylpiperazine. Available from: [Link]

  • Google Patents. US3733325A - Preparation of aminoethylpiperazine.
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

  • BMC Chemistry. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Available from: [Link]

  • Silver Fern Chemical. Aminoethylpiperazine Supplier | 140-31-8. Available from: [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Ataman Kimya. AMINOETHYLPIPERAZINE. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Core Properties of 4-Chlorophenylpiperazine Aminoethyl Derivatives

This guide provides a comprehensive technical overview of 4-chlorophenylpiperazine (pCPP) aminoethyl derivatives, a class of compounds with significant potential in neuropsychopharmacology. We will delve into their synth...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-chlorophenylpiperazine (pCPP) aminoethyl derivatives, a class of compounds with significant potential in neuropsychopharmacology. We will delve into their synthesis, core physicochemical properties, and detailed pharmacological profiles, with a focus on their interactions with key central nervous system (CNS) targets. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active agents.

Introduction: The Rationale for Derivatizing 4-Chlorophenylpiperazine

4-Chlorophenylpiperazine (pCPP) is a psychoactive compound of the phenylpiperazine class known for its serotonergic effects.[1] It is believed to act as a non-selective serotonin receptor agonist and/or a serotonin releasing agent.[1] The phenylpiperazine moiety is a well-established scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] The addition of an aminoethyl side chain to the pCPP core is a strategic modification aimed at modulating receptor affinity, selectivity, and overall pharmacological activity. This derivatization can influence ligand-receptor interactions, potentially leading to compounds with improved therapeutic profiles for a range of neurological and psychiatric disorders.

Synthesis and Physicochemical Properties

The synthesis of 4-chlorophenylpiperazine aminoethyl derivatives typically follows established methodologies for the alkylation of piperazines. A general synthetic route involves the reaction of 4-chlorophenylpiperazine with a suitable two-carbon electrophile containing a protected or masked amino group.

General Synthetic Pathway

A common approach involves the N-alkylation of 1-(4-chlorophenyl)piperazine with a 2-haloethylamine derivative, such as 2-chloroethylamine or 2-bromoethylamine, often in the presence of a base to neutralize the hydrohalic acid byproduct. The reaction solvent is typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Experimental Protocol: Synthesis of a Generic 4-Chlorophenylpiperazine Aminoethyl Derivative

  • Dissolution: Dissolve 1-(4-chlorophenyl)piperazine (1 equivalent) and a suitable base, such as potassium carbonate (2-3 equivalents), in anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirred solution, add a 2-haloethylamine derivative (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., dichloromethane/methanol gradient), to yield the desired 4-chlorophenylpiperazine aminoethyl derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties

The physicochemical properties of these derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. Key properties are summarized in the table below.

PropertyTypical Range/CharacteristicSignificance
Molecular Weight 200 - 350 g/mol Influences absorption and distribution.
logP (Lipophilicity) 2.0 - 4.0Affects blood-brain barrier permeability and off-target binding.
pKa (Basicity) 7.5 - 9.5Determines the ionization state at physiological pH, impacting receptor interaction and solubility.
Solubility Generally soluble in organic solvents; hydrochloride salts are water-soluble.Crucial for formulation and in vitro assay design.

Note: These values are estimates and will vary depending on the specific substitutions on the aminoethyl side chain.

Pharmacological Profile: Targeting the Serotonergic System

The primary pharmacological targets of 4-chlorophenylpiperazine and its derivatives are serotonin (5-HT) receptors.[1][4] The introduction of the aminoethyl side chain can significantly alter the affinity and selectivity for different 5-HT receptor subtypes.

Receptor Binding Affinities

Arylpiperazine derivatives are known to exhibit affinity for a range of serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[2][4] The affinity profile is highly dependent on the nature of the substituent on the terminal amine of the aminoethyl chain. For instance, bulkier substituents may favor binding to certain receptor subtypes over others.

  • 5-HT1A Receptors: Many arylpiperazines act as agonists or partial agonists at 5-HT1A receptors, a profile associated with anxiolytic and antidepressant effects.[5][6]

  • 5-HT2A/2C Receptors: Interaction with 5-HT2A and 5-HT2C receptors is common for this class of compounds.[4] Activity at these receptors can modulate a variety of behaviors, including appetite and mood.[4]

  • Serotonin Transporter (SERT): Some phenylpiperazine derivatives have been shown to interact with the serotonin transporter, potentially inhibiting the reuptake of serotonin from the synaptic cleft.[7]

The following diagram illustrates the general workflow for determining the receptor binding profile of a novel compound.

Workflow for Receptor Binding Affinity Determination.
Functional Activity

Beyond binding affinity, determining the functional activity (i.e., agonist, antagonist, or inverse agonist) of these derivatives at their target receptors is crucial. This is typically assessed using in vitro functional assays.

Experimental Protocol: In Vitro Functional Assay (e.g., Calcium Mobilization)

  • Cell Culture: Culture cells stably expressing the target receptor (e.g., HEK293 cells expressing the human 5-HT2A receptor).

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an agonist-induced calcium release.

  • Data Analysis: Plot the dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists) values.

The signaling pathways activated by these compounds are often complex. For example, agonist activation of the 5-HT2A receptor, a Gq-coupled receptor, leads to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

G cluster_0 Cell Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ligand pCPP Aminoethyl Derivative (Agonist) Ligand->Receptor Binds to Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Simplified 5-HT2A Receptor Signaling Pathway.

In Vivo Properties and Potential Therapeutic Applications

The in vivo effects of 4-chlorophenylpiperazine aminoethyl derivatives are expected to be extensions of their in vitro pharmacological profiles. Preclinical in vivo studies in animal models are essential to evaluate their potential therapeutic utility.

Behavioral Models
  • Anxiety: The elevated plus maze and light-dark box tests are commonly used to assess anxiolytic-like effects.

  • Depression: The forced swim test and tail suspension test are standard models for evaluating antidepressant-like activity.

  • Psychosis: Prepulse inhibition of the startle reflex can be used to model sensorimotor gating deficits relevant to schizophrenia.

Potential Therapeutic Indications

Based on the known pharmacology of arylpiperazines, derivatives of 4-chlorophenylpiperazine with an aminoethyl side chain could be explored for the treatment of:

  • Anxiety Disorders

  • Major Depressive Disorder

  • Schizophrenia

  • Obsessive-Compulsive Disorder

Conclusion

4-Chlorophenylpiperazine aminoethyl derivatives represent a promising class of compounds for the development of novel CNS-active agents. Their synthesis is readily achievable, and their pharmacological profiles can be tailored through chemical modification. A thorough understanding of their structure-activity relationships, guided by the principles and experimental approaches outlined in this guide, will be critical for advancing these compounds from the laboratory to the clinic. Further research is warranted to fully elucidate the therapeutic potential of this chemical scaffold.

References

  • Fuller, R. W., & Snoddy, H. D. (1980). Comparative effects of p-chloroamphetamine and 1-(p-chlorophenyl)piperazine on 5-hydroxyindole concentration in rat brain. Research Communications in Chemical Pathology and Pharmacology, 29(1), 201–204.
  • para-Chlorophenylpiperazine - Wikipedia. (n.d.). Retrieved from [Link]

  • Maj, J., & Lewandowska, A. (1980). Central serotoninmimetic action of phenylpiperazines. Polish Journal of Pharmacology and Pharmacy, 32(4), 495–504.
  • meta-Chlorophenylpiperazine - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). Chemical & Pharmaceutical Bulletin, 53(1), 64-6.
  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (n.d.). Molecules, 16(12), 9955-9969.
  • The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. (1996). Synapse, 24(2), 169-172.
  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. (2011). Molecules, 16(7), 5735-5748.
  • Effects of m-chlorophenylpiperazine in normal subjects: a dose-response study. (1990). Psychopharmacology, 100(3), 339-344.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). AUETD.
  • Antagonist activity of meta-chlorophenylpiperazine and partial agonist activity of 8-OH-DPAT at the 5-HT(7) receptor. (2000). European Journal of Pharmacology, 396(2-3), 147-153.
  • Antagonism of meta-chlorophenylpiperazine-induced inhibition of exploratory activity in an emergence procedure, the open field test, in rats. (1995). Psychopharmacology, 117(2), 173-181.
  • Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. (1981).
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2020). ChemistryMedChem, 15(18), 1756-1771.
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  • Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. (2019). Bioorganic & Medicinal Chemistry Letters, 29(1), 108-113.
  • Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. (2025). Critical Reviews in Toxicology, 1-13.
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Exploratory

The Pharmacological Profile of N-(4-chlorophenyl)piperazine Derivatives: A Technical Guide

This guide provides a comprehensive technical overview of the pharmacological profile of N-(4-chlorophenyl)piperazine derivatives. It is intended for researchers, scientists, and drug development professionals, offering...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the pharmacological profile of N-(4-chlorophenyl)piperazine derivatives. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, mechanism of action, structure-activity relationships, and experimental evaluation of this important class of compounds. The piperazine moiety is a prevalent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1][2] The introduction of a 4-chlorophenyl group can significantly influence the pharmacological properties of the resulting molecule.

Synthetic Strategies and Characterization

The synthesis of N-(4-chlorophenyl)piperazine derivatives is a critical first step in their pharmacological evaluation. A common and effective method involves the nucleophilic substitution reaction of a suitably substituted benzhydryl chloride with piperazine or its derivatives.[3][4]

General Synthesis Workflow

The synthesis typically proceeds through a multi-step process, which can be generalized as follows:

Synthesis Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation Benzophenone Substituted Benzophenone Reduction Reduction (e.g., NaBH4) Benzophenone->Reduction Piperazine Piperazine Nucleophilic_Substitution Nucleophilic Substitution Piperazine->Nucleophilic_Substitution Benzhydrol Substituted Benzhydrol Reduction->Benzhydrol Chlorination Chlorination (e.g., SOCl2) Benzhydryl_Chloride Substituted Benzhydryl Chloride Chlorination->Benzhydryl_Chloride Benzhydrol->Chlorination Benzhydryl_Chloride->Nucleophilic_Substitution Final_Product N-(4-chlorophenyl)piperazine Derivative Nucleophilic_Substitution->Final_Product

Caption: Generalized synthetic workflow for N-(4-chlorophenyl)piperazine derivatives.

Detailed Experimental Protocol: Synthesis of 1-(4-chlorobenzhydryl)piperazine

This protocol outlines the synthesis of a key intermediate, 1-(4-chlorobenzhydryl)piperazine, which can be further modified to generate a variety of derivatives.[3][4]

Materials:

  • 4-chlorobenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Tetrahydrofuran (THF)

  • Thionyl chloride (SOCl₂)

  • Methylene dichloride (MDC)

  • Piperazine

  • Acetonitrile (MeCN)

  • Triethylamine (TEA)

Step-by-Step Procedure:

  • Reduction of 4-chlorobenzophenone:

    • Dissolve 4-chlorobenzophenone in a mixture of methanol and THF.

    • Slowly add sodium borohydride to the solution at room temperature.

    • Stir the reaction mixture for 2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-chlorobenzhydrol.

  • Chlorination of 4-chlorobenzhydrol:

    • Dissolve the obtained 4-chlorobenzhydrol in methylene dichloride.

    • Slowly add thionyl chloride to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction with ice-cold water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-chlorobenzhydryl chloride.

  • Nucleophilic Substitution with Piperazine:

    • Dissolve 4-chlorobenzhydryl chloride and an excess of piperazine in acetonitrile.

    • Add triethylamine as a base to scavenge the HCl generated.

    • Reflux the mixture at 90 °C for 16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain 1-(4-chlorobenzhydryl)piperazine.[3]

Characterization: The structure of the synthesized compounds should be confirmed using various analytical techniques.

Analytical TechniqueExpected Observations
Infrared (IR) Spectroscopy Disappearance of the N-H stretch (if starting with a secondary amine piperazine) and appearance of a C-N stretch. For amide derivatives, a characteristic C=O stretch will be observed around 1635-1645 cm⁻¹.[3]
¹H NMR Spectroscopy Signals corresponding to the protons of the piperazine ring, the benzhydryl proton (a singlet), and the aromatic protons of the chlorophenyl and other substituted rings.[3][5]
¹³C NMR Spectroscopy Resonances for all unique carbon atoms in the molecule, confirming the carbon skeleton.[5]
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the target compound.[3]
Elemental Analysis The percentage composition of C, H, and N should be within ±0.4% of the theoretical values.[3]

Pharmacological Targets and Mechanisms of Action

N-(4-chlorophenyl)piperazine derivatives exhibit a broad spectrum of pharmacological activities by interacting with various biological targets. The specific substitution on the piperazine ring and the nature of the second aryl group on the benzhydryl moiety play a crucial role in determining the target selectivity and mechanism of action.

Central Nervous System (CNS) Activity

Many piperazine derivatives are known to have significant effects on the central nervous system, acting on various neurotransmitter receptors.[2][6]

  • Serotonin (5-HT) Receptors: meta-Chlorophenylpiperazine (mCPP), a related compound, is a known agonist at 5-HT₂C receptors and displays complex interactions with other 5-HT receptor subtypes.[2][7] This interaction is believed to be responsible for its psychoactive effects.

  • Dopamine (D) Receptors: Certain diaryl piperazine derivatives have been identified as potent and selective dopamine D₄ receptor antagonists.[3]

  • Amine Reuptake Inhibition: Some N-substituted piperazine derivatives act as dual inhibitors of serotonin and noradrenaline reuptake, which is a key mechanism for antidepressant activity.[8]

CNS_Signaling_Pathways cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NA Noradrenaline Reuptake_Transporter Reuptake Transporters (NET, SERT, DAT) NA->Reuptake_Transporter Reuptake Postsynaptic_Receptors Postsynaptic Receptors (5-HT, D, Adrenergic) NA->Postsynaptic_Receptors Binding 5HT Serotonin 5HT->Reuptake_Transporter Reuptake 5HT->Postsynaptic_Receptors Binding DA Dopamine DA->Reuptake_Transporter Reuptake DA->Postsynaptic_Receptors Binding Reuptake_Transporter->NA Reuptake_Transporter->5HT Reuptake_Transporter->DA N4CPP_Derivative N-(4-chlorophenyl)piperazine Derivative N4CPP_Derivative->Reuptake_Transporter Inhibition N4CPP_Derivative->Postsynaptic_Receptors Antagonism/Agonism

Caption: Potential CNS targets for N-(4-chlorophenyl)piperazine derivatives.

Anticancer Activity

Recent studies have highlighted the potential of N-(4-chlorophenyl)piperazine derivatives as anticancer agents. A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated cytotoxicity against a panel of cancer cell lines, including those from the liver, breast, colon, gastric, and endometrial cancers.[3] The exact mechanism of their antitumor action is still under investigation but appears to be distinct from that of established chemotherapeutic agents like Taxol.[3]

Antihistaminic Activity

The 1-(4-chlorobenzhydryl)piperazine scaffold is a key component of the well-known antihistamine, cetirizine.[4] This suggests that derivatives based on this core structure are likely to possess H₁-receptor antagonist activity. The mechanism involves competitive binding to the H₁ receptor, thereby preventing the action of histamine and alleviating allergic symptoms.[2]

Structure-Activity Relationships (SAR)

The biological activity of N-(4-chlorophenyl)piperazine derivatives is highly dependent on their chemical structure. Subtle modifications can lead to significant changes in potency and selectivity.

  • Substitution on the Second Phenyl Ring: The nature and position of substituents on the second phenyl ring of the benzhydryl moiety can influence activity. For instance, in a series of anticancer derivatives, various substitutions on a benzoyl group attached to the piperazine nitrogen led to a range of cytotoxic potencies.[3]

  • Substitution on the Piperazine Nitrogen: The group attached to the second nitrogen of the piperazine ring is a critical determinant of the pharmacological profile. Acylation with different benzoyl chlorides has been shown to yield compounds with significant anticancer activity.[3]

  • Stereochemistry: For chiral derivatives, the enantiomers can exhibit different pharmacological properties. For example, in a series of dual serotonin and noradrenaline reuptake inhibitors, the individual enantiomers displayed distinct activity profiles.[8]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of N-(4-chlorophenyl)piperazine derivatives is crucial for their in vivo efficacy. While data for this specific class is limited, studies on related compounds like meta-chlorophenylpiperazine (mCPP) provide valuable insights.

mCPP is metabolized primarily by the CYP2D6 isoenzyme.[7] It has a variable elimination half-life, ranging from 4 to 14 hours.[7] The bioavailability of mCPP can also be highly variable.[9] It is important to note that mCPP is a metabolite of several other piperazine-containing drugs, including trazodone and nefazodone.[7]

One study investigated a piperazine derivative, N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide, as a potential P-glycoprotein (P-gp) inhibitor.[10] Co-administration of this compound significantly enhanced the oral bioavailability of paclitaxel in rats, suggesting that it may inhibit P-gp-mediated drug efflux.[10]

Experimental Evaluation Protocols

To elucidate the pharmacological profile of novel N-(4-chlorophenyl)piperazine derivatives, a battery of in vitro and in vivo assays is required.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anticancer activity of the synthesized compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized N-(4-chlorophenyl)piperazine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Receptor Binding Assay

This assay is used to determine the affinity of the compounds for specific receptors (e.g., serotonin, dopamine, histamine receptors).

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the receptor (e.g., [³H]-ketanserin for 5-HT₂A receptors)

  • Synthesized N-(4-chlorophenyl)piperazine derivatives

  • Incubation buffer

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Step-by-Step Procedure:

  • Assay Setup: In a reaction tube, add the cell membranes, the radiolabeled ligand, and the test compound at various concentrations.

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the Ki (inhibition constant) of the test compound.

Conclusion

N-(4-chlorophenyl)piperazine derivatives represent a versatile and promising class of compounds with a wide range of pharmacological activities. Their potential applications span from central nervous system disorders to cancer and allergic conditions. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these derivatives will be crucial for the development of novel and effective therapeutic agents.

References

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - MDPI. (2019, January 8). Retrieved from [Link]

  • meta-Chlorophenylpiperazine - Wikipedia. (n.d.). Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed. (1998). Retrieved from [Link]

  • Seba M C, et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-576.
  • Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents. (n.d.).
  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
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  • Piperazine - Wikipedia. (n.d.). Retrieved from [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. (n.d.). Retrieved from [Link]

  • Li, R., et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in Pharmacology, 13, 837555.
  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Retrieved from [Link]

  • Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 123-127.
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). Retrieved from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (2019, February 15). Retrieved from [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. (2019, May 17). Retrieved from [Link]

  • SYNTHESIS AND EXPERIMENTAL STUDY OF THE LOCAL ANESTHETIC ACTIVITY OF NEW MODIFIED PIPERAZINE DERIVATIVES - Farmacia Journal. (2023, January 18). Retrieved from [Link]

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Foundational

The 4-Chloro-Phenylpiperazine Scaffold: A Technical Guide for Medicinal Chemists

Introduction: The Strategic Value of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The piperazine ring is a quintessential example, and its derivatization offers a fertile ground for drug discovery. This guide focuses on a specific, high-value subset: the 4-chloro-phenylpiperazine (pCPP) scaffold. The introduction of a chlorine atom at the para position of the phenyl ring imparts distinct electronic and steric properties that have been exploited to create a range of biologically active molecules.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the 4-chloro-phenylpiperazine core. We will dissect its synthesis, explore its physicochemical and pharmacological properties, delve into the critical structure-activity relationships that govern its biological effects, and showcase its application in modern drug discovery. The information presented herein is designed to be a practical and comprehensive resource, empowering you to leverage this versatile scaffold in your own research and development endeavors.

Synthesis of the 4-Chloro-Phenylpiperazine Scaffold and its Derivatives

The synthetic accessibility of the pCPP scaffold is a key contributor to its prevalence in medicinal chemistry. The primary and most direct route involves the nucleophilic substitution of a suitable aryl halide with piperazine.

Core Synthesis: N-Arylation of Piperazine

The formation of the N-aryl bond is the cornerstone of pCPP synthesis. While classical methods exist, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become the gold standard due to their high yields and broad substrate scope.[1]

Experimental Protocol: Buchwald-Hartwig Amination for N-Arylation of Piperazine [1]

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., RuPhos, 0.03 mmol), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Addition of Reactants: Add an excess of piperazine (1.2 mmol) to the flask, followed by anhydrous toluene (10 mL). Finally, add the aryl halide, 1,4-dichlorobenzene (1.0 mmol), to the mixture. The use of excess piperazine helps to minimize the formation of the bis-arylated byproduct.[1]

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 10-30 minutes, monitoring the reaction progress by TLC or LC-MS.[1]

  • Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 1-(4-chlorophenyl)piperazine.[1]

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions A 1,4-Dichlorobenzene P 1-(4-chlorophenyl)piperazine (pCPP) A->P B Piperazine (excess) B->P C Pd Catalyst (e.g., Pd₂(dba)₃) C->P Catalyst D Phosphine Ligand (e.g., RuPhos) D->P Ligand E Strong Base (e.g., NaOtBu) E->P Base F Anhydrous Toluene F->P Solvent G 100 °C G->P Temperature

Figure 1: General workflow for the Buchwald-Hartwig synthesis of pCPP.

Derivatization at the N4-Position

With the core pCPP scaffold in hand, further functionalization at the second nitrogen of the piperazine ring is readily achievable through standard synthetic transformations such as alkylation, acylation, and reductive amination.[2]

Experimental Protocol: N-Alkylation of 1-(4-chlorophenyl)piperazine

  • Reaction Setup: Dissolve 1-(4-chlorophenyl)piperazine (1.0 mmol) in a suitable solvent such as DMF or acetonitrile.

  • Addition of Reagents: Add a base, typically potassium carbonate (K₂CO₃, 2.0 mmol), to the solution, followed by the desired alkyl halide (R-X, 1.1 mmol).

  • Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling, filter off the base and concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to yield the N-alkylated derivative.

Physicochemical and Spectroscopic Properties

The 4-chloro-phenylpiperazine scaffold possesses distinct analytical characteristics that are crucial for its identification and characterization.

PropertyValue/DescriptionSource
Molecular Formula C₁₀H₁₃ClN₂[3]
Molecular Weight 196.68 g/mol [3]
Appearance Crystalline solid[4]
Melting Point 76-79 °C[4]
UV λmax 258 nm[3]

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy are indispensable for structural elucidation and purity assessment. Detailed spectroscopic data for the parent pCPP scaffold can be found in the literature.

Pharmacology and Mechanism of Action: A Focus on the Serotonergic System

The phenylpiperazine class of compounds is well-known for its interaction with the serotonergic system.[5] While much of the detailed pharmacology has been characterized for the meta-chloro isomer (mCPP), these findings provide a strong predictive framework for the biological activity of pCPP and its derivatives.

Scientific research has shown that pCPP exhibits serotonergic effects, likely acting as a non-selective serotonin receptor agonist and/or releasing agent.[5] Its isomer, mCPP, has demonstrated significant affinity for a range of serotonin receptors, including 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₂A, 5-HT₂B, and 5-HT₂C, as well as the serotonin transporter (SERT).[6] It is reasonable to hypothesize that pCPP derivatives will also interact with these targets, with the specific substitution pattern dictating the affinity and selectivity profile.

The interaction with multiple serotonin receptor subtypes suggests that the pCPP scaffold can be a starting point for developing drugs with nuanced effects on serotonergic neurotransmission, which is implicated in a wide array of physiological and pathological processes, including mood, anxiety, and cognition.[7]

G cluster_targets Primary Biological Targets cluster_effects Potential Downstream Effects pCPP 4-Chloro-phenylpiperazine Scaffold S_5HT1A 5-HT1A Receptor pCPP->S_5HT1A Interacts with S_5HT2A 5-HT2A Receptor pCPP->S_5HT2A Interacts with S_5HT2C 5-HT2C Receptor pCPP->S_5HT2C Interacts with SERT Serotonin Transporter (SERT) pCPP->SERT Interacts with Other Other Receptors (e.g., 5-HT1B/1D, 5-HT2B) pCPP->Other Interacts with Mood Modulation of Mood S_5HT1A->Mood Anxiety Regulation of Anxiety S_5HT1A->Anxiety S_5HT2A->Mood Cognition Impact on Cognition S_5HT2A->Cognition S_5HT2C->Mood S_5HT2C->Anxiety Appetite Control of Appetite S_5HT2C->Appetite SERT->Mood

Figure 2: Postulated mechanism of action for the pCPP scaffold.

Structure-Activity Relationships (SAR): Tuning Biological Activity

The biological activity of pCPP derivatives can be finely tuned by strategic modifications at two key positions: the phenyl ring and the N4-position of the piperazine ring.

  • Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity. The para-chloro substitution of the pCPP scaffold itself is a key feature. Further substitution on the phenyl ring can modulate activity. For instance, in a series of σ₂-selective phenylpiperazine analogues, it was discovered that a 3-chlorophenyl substituent, when combined with a phenethyl group at the N4-position, led to a high affinity for the dopamine transporter (DAT).[8] This highlights how subtle changes in the substitution pattern can dramatically shift the pharmacological profile.

  • N4-Position Derivatization: The N4-position of the piperazine ring is the most common site for introducing diversity into the pCPP scaffold. The nature of the substituent at this position plays a crucial role in determining the overall pharmacological profile.

    • Alkylation: The introduction of various alkyl and arylalkyl groups can modulate lipophilicity and steric bulk, influencing receptor binding and pharmacokinetic properties.

    • Acylation: The formation of amides and ureas at the N4-position can introduce hydrogen bond donors and acceptors, which can lead to specific interactions with target receptors. For example, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized and showed significant cytotoxic activity against various cancer cell lines.[9]

Therapeutic Applications and Drug Discovery

The versatility of the 4-chloro-phenylpiperazine scaffold has led to its exploration in a wide range of therapeutic areas.

  • Antihistamines: One of the most well-known applications of a pCPP derivative is in the synthesis of Cetirizine, a widely used second-generation antihistamine.

  • Oncology: As mentioned, derivatives of the pCPP scaffold have demonstrated promising cytotoxic effects against various cancer cell lines, including those of the liver, breast, and colon.[9] The ability to readily synthesize a library of analogues makes this scaffold attractive for lead optimization in oncology drug discovery.

  • Central Nervous System (CNS) Disorders: Given its interaction with the serotonergic system, the pCPP scaffold is a valuable starting point for the design of novel agents for the treatment of depression, anxiety, and other CNS disorders.

Key Experimental Protocols

The following are representative protocols for key in-vitro and in-vivo assays relevant to the evaluation of pCPP derivatives.

In-Vitro Cytotoxicity Assay (MTT Assay)[10]

This assay is a colorimetric method for assessing cell viability and is commonly used to determine the cytotoxic potential of novel compounds.

Step-by-Step Protocol: [10]

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7, HCT-116) and dilute to a final concentration of 5 x 10⁴ cells/mL in a complete growth medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂.[10]

  • Compound Treatment: Prepare serial dilutions of the pCPP derivative in a complete growth medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compound. Include appropriate vehicle and untreated controls. Incubate for a desired exposure time (e.g., 48 or 72 hours).[10]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized formazan solubilization solution) to each well.[10]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the log of the compound concentration to determine the IC₅₀ value.[10]

G A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with pCPP Derivative (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H I Calculate IC₅₀ H->I

Sources

Foundational

Technical Guide: Solubility Profiling and Salt Selection for Aminoethyl Phenylpiperazine

The following technical guide details the solubility behavior, salt selection, and characterization protocols for 1-(2-Aminoethyl)-4-phenylpiperazine and its salts. This document is structured for drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility behavior, salt selection, and characterization protocols for 1-(2-Aminoethyl)-4-phenylpiperazine and its salts. This document is structured for drug development professionals, focusing on pre-formulation strategies to optimize bioavailability.

Executive Summary

1-(2-Aminoethyl)-4-phenylpiperazine (AEPP) is a pharmacophore often found in serotonergic and dopaminergic ligands (e.g., arylpiperazine antipsychotics).[1] While the free base exhibits high lipophilicity (LogP > 2.[1]0) and poor aqueous solubility, its pharmaceutical utility relies on conversion to stable salt forms. This guide provides a mechanistic analysis of AEPP’s acid-base chemistry, a validated protocol for salt screening, and methodologies for determining thermodynamic solubility, ensuring robust pre-formulation data.

Chemical Identity & Physicochemical Basis[1][2][3][4][5]

To design an effective solubility experiment, one must first understand the ionization centers of the molecule. AEPP is a polyprotic base with three potential protonation sites, though only two are physiologically relevant for stable salt formation.[1]

Structural Analysis & pKa Prediction

The molecule consists of a phenyl ring, a piperazine core, and an ethylamine side chain.

Ionization CenterChemical NatureEstimated pKaProtonation Status (pH 7.[1]4)Salt Potential
N1 (Primary Amine) Aliphatic amine (Side chain)9.8 – 10.2 >99% Protonated (+1)High (Primary salt site)
N4 (Piperazine N) Tertiary amine (Distal to phenyl)7.5 – 8.5 ~50-90% ProtonatedHigh (Secondary salt site)
N1 (Anilinic N) N-Phenyl amine (Proximal to phenyl)2.0 – 3.0 NeutralLow (Unstable salt)
  • Mechanistic Insight: The N-phenyl nitrogen (N1) is weakly basic due to the delocalization of the lone pair into the aromatic

    
    -system.[1] Consequently, AEPP typically forms mono-  or dihydrochloride  salts.[1] Attempting to form a tri-salt often leads to hygroscopic or unstable solids that dissociate readily.[1]
    
The "Delta pKa" Rule

For stable salt formation, the difference between the pKa of the base and the acid counter-ion (


) should ideally be > 3 .[2]
  • Target: Primary Amine (pKa ~10).[1]

  • Counter-ions:

    • HCl (pKa -6):

      
       (Excellent stability).[1]
      
    • Maleic Acid (pKa 1.9):

      
       (Good stability).[1]
      
    • Fumaric Acid (pKa 3.0):

      
       (Good stability).[1]
      

Experimental Protocol: Salt Screening & Synthesis

This protocol describes the synthesis of the Dihydrochloride (2HCl) salt, the most common form for maximizing aqueous solubility.

Reagents
  • Substance: 1-(2-Aminoethyl)-4-phenylpiperazine (Free Base).[1]

  • Solvent: Ethanol (Absolute) or Isopropanol (IPA).[1]

  • Acid Source: 4M HCl in Dioxane or concentrated aqueous HCl (37%).[1]

Synthesis Workflow (Step-by-Step)
  • Dissolution: Dissolve 10 mmol of AEPP free base in 20 mL of absolute ethanol at room temperature. Ensure complete dissolution (solution should be clear/yellowish).[1]

  • Acid Addition:

    • Place the reaction vessel in an ice bath (0–5°C).

    • Dropwise add 2.2 equivalents (22 mmol) of HCl solution.[1]

    • Observation: An immediate white precipitate indicates salt formation.[1]

  • Equilibration: Stir the slurry for 2 hours at 0°C, then allow it to warm to room temperature for 1 hour to ripen the crystals.

  • Isolation: Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove excess acid and impurities.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Validation Criteria:

  • Melting Point: The salt should exhibit a sharp melting point significantly higher than the free base (often >200°C for HCl salts).[1]

  • Chloride Content: Verify stoichiometry using argentometric titration (AgNO3).

Experimental Protocol: Thermodynamic Solubility Profiling

Solubility is not a single number; it is a function of pH. The following Shake-Flask Method is the gold standard for determining equilibrium solubility.

Buffer Preparation

Prepare 10 mM phosphate/citrate buffers adjusted to pH 1.2, 4.5, 6.8, and 7.4.

Methodology
  • Saturation: Add excess AEPP salt (e.g., 50 mg) to 2 mL of each buffer in a borosilicate glass vial.

  • Agitation: Place vials on an orbital shaker or rotator at 37°C (physiological temp) or 25°C (ambient).

  • Equilibration Time: Agitate for 24 to 48 hours .

    • Note: Check pH at the end of the experiment. If the salt is acidic (like 2HCl), the buffer capacity may be overwhelmed, shifting the final pH. Record the final pH.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (ensure no drug adsorption to filter).

  • Quantification: Dilute the supernatant and analyze via HPLC-UV (typically 254 nm for the phenyl ring).[1]

Data Analysis: The pH-Solubility Profile

The solubility (


) of a weak base like AEPP increases exponentially as pH drops below its pKa.[1]

[1]
  • 
    :  Intrinsic solubility of the neutral free base.[1]
    
  • 
    :  Total solubility (ionized + neutral).[1]
    

Expected Results Table (Hypothetical Profile):

pH ConditionDominant SpeciesSolubility PredictionRationale
pH 1.2 (SGF) Dication (

)
Very High (>50 mg/mL) Both basic nitrogens protonated.[1]
pH 4.5 Dication/Monocation MixHigh (>10 mg/mL) Still well below pKa of N4.[1]
pH 6.8 Monocation (

)
Moderate (~1-5 mg/mL) Approaching pKa of N4; N1 remains charged.[1]
pH 7.4 (Blood) Monocation/Neutral MixLow-Moderate N4 deprotonates; solubility drops.[1]
pH > 10 Neutral Free BaseLow (<0.1 mg/mL) Highly lipophilic; oiling out may occur.[1]

Visualizations

Salt Screening Decision Tree

This workflow guides the researcher through selecting the optimal counter-ion based on pKa and desired properties.

SaltSelection Start Start: AEPP Free Base (Lipophilic, Oil/Solid) pKaAnalysis Analyze pKa (N1~10, N4~8) Start->pKaAnalysis Selection Select Counter-ion (Rule: Delta pKa > 3) pKaAnalysis->Selection HCl Hydrochloric Acid (Strong Acid) Selection->HCl Max Solubility Needed Organic Organic Acids (Maleic, Fumaric) Selection->Organic Stability/Crystallinity Needed ResultHCl Dihydrochloride Salt High Solubility Hygroscopic Risk HCl->ResultHCl ResultOrg Maleate/Fumarate Salt Moderate Solubility Better Crystallinity Organic->ResultOrg

Caption: Decision matrix for selecting counter-ions for aminoethyl phenylpiperazine based on solubility vs. stability requirements.

Solubility Equilibrium Pathway

This diagram illustrates the protonation states governing aqueous solubility.

SolubilityEq Dication Dication (BH2++) (pH < 7) High Solubility Monocation Monocation (BH+) (pH 7-9) Moderate Solubility Dication->Monocation - H+ (pKa ~ 8.0) Monocation->Dication + H+ Neutral Neutral Base (B) (pH > 10) Low Solubility (Precipitates) Monocation->Neutral - H+ (pKa ~ 10.0) Neutral->Monocation + H+

Caption: Protonation equilibrium of AEPP. Solubility is maximized in the dicationic state (low pH).[1]

Critical Considerations for Development

Common Ion Effect

When using HCl salts in simulated gastric fluid (which contains ~0.1 M HCl), the high concentration of chloride ions (


) can suppress the solubility of the salt due to the Common Ion Effect .
  • Mitigation: Always test solubility in chloride-containing media (SGF) vs. chloride-free media (phosphate buffer pH 1.[1]2) to quantify this reduction.

Hygroscopicity

Piperazine salts, particularly hydrochlorides, can be deliquescent (absorb moisture until they dissolve).

  • Protocol: Perform Dynamic Vapor Sorption (DVS) analysis.[1] If the HCl salt gains >5% mass at 80% RH, consider switching to a Fumarate or Succinate salt, which often pack more tightly in the crystal lattice, reducing hygroscopicity.

References

  • BenchChem. (2025).[1] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved from [1]

  • University of Regina. (2009). pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Standard Protocol Reference).[1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative Text on Salt Selection).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the synthesis of the primary amine 2-[4-(4-chlorophenyl)piperazin-1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the synthesis of the primary amine 2-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-amine from 1-(4-chlorophenyl)piperazine (pCPP).

Rationale and Synthetic Strategy

The target molecule, 2-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-amine, is a highly versatile building block in medicinal chemistry, frequently utilized in the development of 5-HT receptor ligands and atypical antipsychotic analogs.

When functionalizing the secondary amine of 1-(4-chlorophenyl)piperazine (pCPP)[1] with an ethylamine linker, chemists typically consider three routes:

  • Direct Alkylation: Using 2-bromoethylamine hydrobromide[2]. While this is a one-step process, the resulting primary amine product is often more nucleophilic than the starting material, leading to competitive over-alkylation, dimerization, and complex purification pipelines.

  • Nitrile Reduction: Alkylation with chloroacetonitrile[3] followed by reduction (e.g., LiAlH₄). This is a clean route but requires strict anhydrous conditions and handles highly hazardous reducing agents on scale.

  • Gabriel Synthesis (Recommended): Alkylation with N-(2-bromoethyl)phthalimide[4] followed by hydrazinolysis. This two-step process completely masks the primary amine during the alkylation phase, eliminating over-alkylation and ensuring an exceptionally high-purity product.

This guide details the Gabriel Synthesis approach, as it is the gold standard for generating primary aminoethyl piperazines with high fidelity.

Chemical Workflow

Pathway SM 1-(4-Chlorophenyl)piperazine (pCPP) Int Phthalimide Intermediate (Purified via Crystallization) SM->Int K2CO3, MeCN, 80°C Reagent1 N-(2-Bromoethyl)phthalimide (Alkylation) Reagent1->Int Prod 2-[4-(4-Chlorophenyl)piperazin-1-yl] ethan-1-amine Int->Prod EtOH, Reflux, 4h Byprod Phthalhydrazide Byproduct (Removed via Filtration) Int->Byprod Cleaved Reagent2 Hydrazine Hydrate (Gabriel Deprotection) Reagent2->Prod

Fig 1: Two-step Gabriel synthesis workflow for the target aminoethyl piperazine.

Reagents and Quantitative Data

The following table summarizes the stoichiometry and physical properties for a standard 10 mmol scale reaction.

Reagent / MaterialRoleMW ( g/mol )EquivalentsMass / VolCAS Number
Phase 1: Alkylation
1-(4-Chlorophenyl)piperazineStarting Material196.681.0 eq1.97 g38212-33-8
N-(2-Bromoethyl)phthalimideAlkylating Agent254.081.1 eq2.79 g574-98-1
Potassium Carbonate (K₂CO₃)Base138.212.5 eq3.45 g584-08-7
Potassium Iodide (KI)Catalyst166.000.1 eq0.16 g7681-11-0
Acetonitrile (MeCN)Solvent41.05N/A30 mL75-05-8
Phase 2: Deprotection
Phthalimide IntermediateIntermediate369.851.0 eq~3.70 gN/A
Hydrazine Hydrate (80%)Deprotecting Agent50.063.0 eq1.50 mL7803-57-8
Ethanol (Absolute)Solvent46.07N/A40 mL64-17-5

Experimental Protocols

Protocol A: Synthesis of the Phthalimide Intermediate

Mechanistic Insight: Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous base. It acts as an acid scavenger for the hydrobromic acid (HBr) generated during the Sₙ2 substitution, preventing the protonation of the nucleophilic secondary amine of pCPP[1]. The addition of catalytic KI accelerates the reaction via a Finkelstein-type mechanism, transiently forming a more reactive alkyl iodide intermediate.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-chlorophenyl)piperazine (1.97 g, 10 mmol), K₂CO₃ (3.45 g, 25 mmol), and KI (0.16 g, 1 mmol).

  • Solvent Addition: Suspend the solid mixture in 30 mL of anhydrous acetonitrile.

  • Reagent Addition: Add N-(2-bromoethyl)phthalimide[4] (2.79 g, 11 mmol) to the suspension in one portion.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Validation: Monitor via TLC (Dichloromethane:Methanol 9:1). The starting material pCPP stains strongly with ninhydrin (purple), whereas the product is UV-active but ninhydrin-negative. Ensure complete consumption of pCPP.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in 50 mL of ethyl acetate and wash with distilled water (2 × 25 mL) and brine (25 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the resulting solid from hot ethanol to yield the pure phthalimide intermediate.

Protocol B: Gabriel Deprotection (Hydrazinolysis)

Mechanistic Insight: Hydrazine is highly nucleophilic and attacks the imide carbonyls of the phthalimide group. This initiates a ring-opening and subsequent intramolecular cyclization to form phthalhydrazide. The thermodynamic stability of the cyclic phthalhydrazide byproduct drives the equilibrium forward, liberating the free primary amine.

Step-by-Step Procedure:

  • Preparation: Transfer the purified phthalimide intermediate (~3.70 g, 10 mmol) to a 250 mL round-bottom flask.

  • Solvent Addition: Dissolve the intermediate in 40 mL of absolute ethanol.

  • Reagent Addition: Carefully add hydrazine hydrate (80% aqueous solution, 1.50 mL, ~30 mmol) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4 hours.

  • In-Process Validation: As the reaction proceeds, a voluminous white precipitate of phthalhydrazide will form. The formation of this solid is a visual, self-validating indicator that the deprotection is occurring successfully.

  • Workup: Cool the mixture to 0 °C in an ice bath to maximize the precipitation of phthalhydrazide. Filter the suspension through a Celite pad and wash the filter cake with cold ethanol (2 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. To ensure complete removal of residual phthalhydrazide, resuspend the crude oil in 30 mL of cold diethyl ether, filter again, and evaporate the solvent to yield 2-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-amine as a pale yellow oil or low-melting solid.

Analytical Characterization

To validate the success of the self-validating system, perform ¹H NMR spectroscopy (400 MHz, CDCl₃) on the final product. Expected spectral assignments:

  • δ 7.20 (d, 2H): Aryl protons meta to the piperazine ring.

  • δ 6.85 (d, 2H): Aryl protons ortho to the piperazine ring.

  • δ 3.15 (t, 4H): Piperazine ring protons adjacent to the aryl nitrogen.

  • δ 2.80 (t, 2H): Ethyl linker protons adjacent to the primary amine (-CH₂-NH₂).

  • δ 2.60 (t, 4H): Piperazine ring protons adjacent to the alkyl nitrogen.

  • δ 2.45 (t, 2H): Ethyl linker protons adjacent to the piperazine nitrogen (-N-CH₂-).

  • δ 1.60 (br s, 2H): Primary amine protons (-NH₂). Note: This peak will disappear upon D₂O exchange.

References

  • National Center for Biotechnology Information. "1-(4-Chlorophenyl)piperazine, CID 97478" PubChem. URL:[Link]

  • National Center for Biotechnology Information. "N-(2-Bromoethyl)phthalimide, CID 11325" PubChem. URL:[Link]

  • National Center for Biotechnology Information. "Chloroacetonitrile, CID 7856" PubChem. URL:[Link]

  • National Center for Biotechnology Information. "2-Bromoethylamine hydrobromide, CID 2774217" PubChem. URL:[Link]

Sources

Application

Application Note: Strategic Alkylation of Piperazine with 2-Bromoethylamine Hydrobromide

Topic: High-Fidelity N-Alkylation of Piperazine with 2-Bromoethylamine Hydrobromide Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abs...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Fidelity N-Alkylation of Piperazine with 2-Bromoethylamine Hydrobromide Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Relevance

The introduction of an aminoethyl side chain onto a piperazine ring is a ubiquitous transformation in medicinal chemistry, found in the synthesis of GPCR ligands, kinase inhibitors (e.g., Imatinib analogs), and antihistamines. While 2-bromoethylamine hydrobromide (BEA·HBr) is a cost-effective electrophile for this transformation, its utility is often compromised by two competing failure modes: uncontrolled poly-alkylation and intramolecular cyclization to the toxic and volatile aziridine intermediate.

This guide outlines two distinct protocols to navigate these challenges:

  • Method A (The "Discovery" Route): A high-precision, protection-group-based strategy yielding high purity for SAR studies.

  • Method B (The "Process" Route): A direct alkylation strategy utilizing stoichiometry control for scale-up scenarios.

Mechanistic Insight: The Aziridine Paradox

To successfully utilize BEA·HBr, one must understand that it acts as a "masked" aziridine. Upon neutralization of the hydrobromide salt, the free amine rapidly undergoes intramolecular nucleophilic substitution to form aziridine.

Key Mechanistic Implication: The reaction often proceeds not via direct


 displacement of the bromide by piperazine, but through an in situ generated aziridine intermediate which is subsequently ring-opened by the piperazine.
Reaction Pathway Diagram

ReactionMechanism BEA 2-Bromoethylamine Hydrobromide FreeBase Free Amine (Transient) BEA->FreeBase Neutralization Base Base (e.g., K2CO3) Base->FreeBase Aziridine Aziridine (Reactive Intermediate) FreeBase->Aziridine Cyclization (Fast) Product N-(2-aminoethyl)piperazine Aziridine->Product Ring Opening (+ Piperazine) Polymer Polymerization/Bis-alkylation (Side Products) Aziridine->Polymer Self-Reaction Piperazine Piperazine Nucleophile Piperazine->Product

Figure 1: Mechanistic pathway showing the critical aziridine intermediate. Control of the base and stoichiometry is required to favor the Product pathway over Polymerization.

Critical Experimental Protocols

Method A: The "Discovery" Route (N-Boc Protection)

Recommended for: Milligram to gram-scale synthesis where purity is paramount.

This method eliminates bis-alkylation risks by blocking one piperazine nitrogen.

Reagents:

  • N-Boc-piperazine (1.0 equiv)[1]

  • 2-Bromoethylamine hydrobromide (1.2 equiv)[2]

  • Potassium Carbonate (

    
    ) (3.0 equiv) - Note: Excess base is required to neutralize HBr salt and scavenge generated acid.
    
  • Acetonitrile (MeCN) [Anhydrous]

  • Sodium Iodide (NaI) (0.1 equiv) - Catalyst (Finkelstein condition) to accelerate reaction.

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend N-Boc-piperazine (1.0 eq) and finely powdered

    
     (3.0 eq) in anhydrous MeCN (0.2 M concentration).
    
  • Addition: Add 2-bromoethylamine hydrobromide (1.2 eq) and NaI (0.1 eq).

  • Reaction: Heat the mixture to reflux (80-82°C) under nitrogen atmosphere for 12–16 hours.

    • Checkpoint: Monitor by TLC (DCM/MeOH 9:1) or LCMS.[3] The formation of the intermediate aziridine may be observed transiently.

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , 
    
    
    
    , excess Carbonate). Rinse the filter cake with MeCN.
  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude Boc-protected intermediate.

  • Deprotection: Dissolve the crude oil in DCM (5 mL/g). Add Trifluoroacetic acid (TFA) (10 equiv) at 0°C. Stir at room temperature for 2 hours.

  • Isolation: Concentrate to remove TFA. Basify with saturated

    
     or 1N NaOH to pH >12. Extract exhaustively with DCM/Isopropanol (3:1) or Chloroform. Dry over 
    
    
    
    and concentrate.
Method B: The "Process" Route (Direct Alkylation)

Recommended for: Multi-gram scale where chromatography is to be avoided.

This method relies on statistical probability (excess nucleophile) to favor mono-alkylation.

Reagents:

  • Piperazine (5.0 equiv) - Large excess is critical.

  • 2-Bromoethylamine hydrobromide (1.0 equiv)[2]

  • Ethanol (Absolute)

Protocol:

  • Dissolution: Dissolve Piperazine (5.0 eq) in refluxing ethanol.

  • Addition: Add 2-bromoethylamine hydrobromide (1.0 eq) portion-wise over 1 hour to the refluxing solution.

    • Why: Slow addition keeps the concentration of the electrophile low relative to the nucleophile, suppressing bis-alkylation.

  • Reaction: Reflux for 4 hours.

  • Workup: Cool the mixture. If a precipitate forms (piperazine hydrobromide salts), filter it off.

  • Purification (Distillation):

    • Remove Ethanol via rotary evaporation.

    • The residue contains the Product, excess Piperazine, and salts.

    • Perform vacuum distillation.[1][4] Excess piperazine will distill first (bp ~146°C at atm, lower under vacuum). The product, 1-(2-aminoethyl)piperazine, has a higher boiling point (~220°C at atm).

    • Alternative: If distillation is not feasible, dissolve residue in water and pass through a cation-exchange resin.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Polymerization of aziridineEnsure vigorous stirring; dilute reaction mixture; verify quality of anhydrous solvent.
Bis-Alkylation Insufficient protecting group stability or stoichiometryMethod A: Check Boc stability (avoid strong acid/heat). Method B: Increase Piperazine excess to 8-10 equiv.
Incomplete Reaction "Stalled" Aziridine formationAdd catalytic NaI (0.1 eq) to facilitate halide exchange (Br

I), making the leaving group better.
Product trapped in Aqueous High polarity of diamineUse DCM:Isopropanol (3:1) for extraction.[2][3][5] Do not use pure Ether or Hexanes.

Experimental Workflow Diagram

The following diagram illustrates the decision matrix for selecting the correct protocol based on project stage.

Workflow Start Start: Target Synthesis Decision Is Scale > 10g OR Cost Critical? Start->Decision RouteA Route A: Protected Strategy (High Purity) Decision->RouteA No (Discovery) RouteB Route B: Direct Alkylation (Low Cost) Decision->RouteB Yes (Process) StepA1 1. N-Boc Protection RouteA->StepA1 StepA2 2. Alkylation (MeCN, K2CO3) StepA1->StepA2 StepA3 3. Acidic Deprotection StepA2->StepA3 StepB1 1. Excess Piperazine (5 eq) RouteB->StepB1 StepB2 2. Slow Addition of BEA·HBr StepB1->StepB2 StepB3 3. Vacuum Distillation StepB2->StepB3

Figure 2: Decision matrix for protocol selection based on scale and purity requirements.

Safety Warning: Aziridine Handling

CRITICAL HAZARD: 2-Bromoethylamine hydrobromide is stable as a solid salt.[6] However, upon exposure to base (even weak bases like bicarbonate), it can cyclize to form Aziridine (Ethyleneimine) .

  • Toxicity: Aziridine is a potent alkylating agent, highly toxic, and a suspected carcinogen.

  • Control: Always handle the basified reaction mixture in a fume hood. Quench all reaction glassware with dilute HCl before removing from the hood to ring-open any residual aziridine.

References

  • BenchChem. (2025).[2][3][5][6][7] The Salt Advantage: Why 2-Bromoethylamine Hydrobromide Outshines its Free Base. Retrieved from

  • National Institutes of Health (NIH). (2011). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines and Aziridine Formation. Retrieved from

  • Google Patents. (1973). Process for producing 1-(2-aminoethyl)piperazine (US3733325A). Retrieved from

Sources

Method

Application Note: Synthesis and Derivatization of Aminoethyl-pCPP for Serotonin Receptor Ligand Development

Executive Summary The development of highly selective serotonergic drugs relies heavily on the Long-Chain Arylpiperazine (LCAP) pharmacophore[1]. This application note details the robust, self-validating synthesis of 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective serotonergic drugs relies heavily on the Long-Chain Arylpiperazine (LCAP) pharmacophore[1]. This application note details the robust, self-validating synthesis of 1-(2-aminoethyl)-4-(3-chlorophenyl)piperazine (aminoethyl-pCPP) , a critical intermediate used to construct diverse 5-HT receptor ligands. By utilizing a controlled Gabriel synthesis approach, researchers can reliably generate this primary amine spacer, setting the stage for subsequent derivatization into potent 5-HT1A, 5-HT2A, or 5-HT7 receptor agonists and antagonists[2].

Mechanistic Rationale & Structural Design

The LCAP Pharmacophore

The general structure of LCAPs involves a central piperazine ring connected to an N-aryl group on one side, and a terminal group via an alkyl linker on the other[3]. This modularity makes LCAPs a versatile framework to identify compounds with a diversified receptor affinity profile[2].

The pCPP Core

1-(3-chlorophenyl)piperazine (pCPP) is a privileged scaffold and a well-documented 5-HT2C receptor agonist,[4]. The meta-chloro substitution on the phenyl ring provides optimal hydrophobic and halogen bonding interactions within the orthosteric binding pocket of aminergic G protein-coupled receptors (GPCRs)[3].

Causality of the Aminoethyl Spacer

Directly coupling bulky terminal groups to the piperazine nitrogen often results in steric clashes that abolish receptor affinity. A two-carbon (ethyl) spacer provides the precise spatial flexibility required to bridge the orthosteric site—where the protonated piperazine nitrogen interacts with the conserved Asp3.32 residue—and the secondary allosteric binding pockets where the terminal group dictates receptor subtype selectivity[3].

Synthetic Strategy: Why the Gabriel Approach?

Direct alkylation of pCPP with a primary dihaloalkane (e.g., 1,2-dibromoethane) invariably leads to over-alkylation, yielding complex mixtures of tertiary amines and polymeric byproducts. Utilizing N-(2-bromoethyl)phthalimide ensures strict mono-alkylation. The bulky phthalimide group acts as a steric shield, protecting the terminal nitrogen until a targeted hydrazinolysis cleanly unmasks the primary amine.

Experimental Workflows

SynthWorkflow A pCPP (1-(3-chlorophenyl)piperazine) C Phthalimidoethyl-pCPP (Intermediate) A->C Step 1: Alkylation B N-(2-bromoethyl)phthalimide + K2CO3, MeCN B->C E Aminoethyl-pCPP (Primary Amine) C->E Step 2: Deprotection D Hydrazine hydrate EtOH, Reflux D->E G Final 5-HT Ligand (LCAP) E->G Step 3: Derivatization F Acyl/Sulfonyl Chloride + Et3N, DCM F->G

Synthetic workflow for aminoethyl-pCPP and subsequent derivatization into 5-HT ligands.

Protocol 1: Synthesis of 1-[2-(Phthalimido)ethyl]-4-(3-chlorophenyl)piperazine

Objective : Attach the protected ethylamine spacer to the pCPP core via S_N2 displacement.

  • Causality of Reagents : Potassium carbonate (K₂CO₃) is utilized to neutralize the HCl salt of pCPP and act as a mild acid scavenger for the HBr generated during the reaction. A stronger base (like NaOH) would risk premature hydrolysis of the phthalimide ring. Acetonitrile (MeCN) is selected as a polar aprotic solvent to maximize the nucleophilicity of the piperazine nitrogen.

Step-by-Step Procedure :

  • Suspend pCPP hydrochloride (1.0 eq, 10 mmol) and anhydrous K₂CO₃ (3.0 eq, 30 mmol) in 50 mL of dry MeCN. Stir at room temperature for 30 minutes to liberate the free base.

  • Add N-(2-bromoethyl)phthalimide (1.1 eq, 11 mmol) portion-wise to the suspension.

  • Reflux the mixture (80 °C) under an inert nitrogen atmosphere for 12–16 hours.

  • Validation Check : Monitor via TLC (DCM:MeOH, 95:5). The disappearance of the pCPP spot (ninhydrin positive) indicates reaction completion.

  • Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude phthalimido intermediate. Recrystallize from ethanol.

Protocol 2: Hydrazinolysis to Aminoethyl-pCPP

Objective : Unmask the primary amine to generate the reactive aminoethyl-pCPP intermediate.

  • Causality of Reagents : Hydrazine hydrate is a potent alpha-effect nucleophile that attacks the phthalimide carbonyls. This forms a highly stable, insoluble cyclic byproduct (phthalhydrazide), thermodynamically driving the deprotection of the primary amine to completion without affecting the piperazine core.

Step-by-Step Procedure :

  • Dissolve the purified phthalimido intermediate (1.0 eq, 8 mmol) in 40 mL of absolute ethanol.

  • Add hydrazine hydrate (64% in water, 3.0 eq, 24 mmol) dropwise.

  • Reflux the solution for 4 hours. A white precipitate (phthalhydrazide) will begin to form after 30–60 minutes.

  • Validation Check : Cool the reaction slightly and spot on TLC. The product should appear as a highly polar spot that stains intensely with ninhydrin (indicating a free primary amine).

  • Cool the mixture to 0 °C to maximize the precipitation of phthalhydrazide. Filter the solid and wash the filter cake with cold ethanol.

  • Concentrate the filtrate, re-suspend in DCM, filter any residual phthalhydrazide, and evaporate to yield pure aminoethyl-pCPP as a viscous pale-yellow oil.

Protocol 3: Derivatization into a 5-HT Receptor Ligand (Amidation)

Objective : Couple the aminoethyl-pCPP with an aryl-acid chloride to finalize the LCAP structure.

  • Causality of Reagents : Triethylamine (Et₃N) is used as a non-nucleophilic base to quench the HCl byproduct. Failing to quench HCl would result in the protonation of the newly formed aminoethyl-pCPP, rendering it non-nucleophilic and halting the acyl substitution.

Step-by-Step Procedure :

  • Dissolve aminoethyl-pCPP (1.0 eq, 5 mmol) and Et₃N (2.0 eq, 10 mmol) in 20 mL of anhydrous DCM at 0 °C.

  • Slowly add the desired substituted benzoyl chloride (e.g., 4-fluorobenzoyl chloride) (1.1 eq, 5.5 mmol) dissolved in 5 mL of DCM.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash column chromatography to isolate the final serotonergic ligand.

Quantitative Data & Yield Analysis

To ensure self-validation throughout the synthetic campaign, compare your experimental metrics against the established benchmarks in the table below.

Synthesis StepTarget Intermediate / ProductTypical Yield (%)Purity (HPLC)Key Analytical Marker
Alkylation Phthalimidoethyl-pCPP82 - 88%>95%IR : Strong imide C=O stretch at ~1710 cm⁻¹
Deprotection Aminoethyl-pCPP75 - 80%>98%¹H-NMR : Disappearance of aromatic phthalimide protons (7.7–7.9 ppm)
Derivatization Final LCAP Ligand85 - 92%>99%MS : [M+H]⁺ corresponding to the calculated target mass

Biological Context: 5-HT Receptor Signaling

Once synthesized, LCAPs based on the pCPP scaffold typically act upon 5-HT receptors. For instance, 5-HT2A and 5-HT2C receptors are Gq-coupled GPCRs. Understanding this downstream signaling is critical for designing subsequent in vitro functional assays (e.g., calcium mobilization assays) to evaluate the efficacy of the newly synthesized ligands.

Signaling Ligand LCAP Ligand (Aminoethyl-pCPP derivative) Receptor 5-HT2A / 5-HT2C Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site Gq Gq Protein Alpha Subunit Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Receptors PKC Protein Kinase C (PKC) DAG->PKC Co-activates Ca2->PKC Co-activates

Gq-coupled signaling pathway activated by 5-HT2A/2C receptor LCAP ligands.

References

  • Perrone, R., Berardi, F., Colabufo, N. A., Lacivita, E., Larizza, C., Leopoldo, M., & Tortorella, V. (2005). Design and synthesis of long-chain arylpiperazines with mixed affinity for serotonin transporter (SERT) and 5-HT1A receptor. Journal of Pharmacy and Pharmacology, 57(10), 1319-1327.[Link][1]

  • Lacivita, E., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(13), 2378-2391.[Link][2]

  • Kurczab, R., et al. (2024). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI Molecules, 29(11), 2645.[Link][3]

  • Kennett, G. A., & Curzon, G. (1989). Potencies of antagonists indicate that 5-HT1C receptors mediate 1-3(chlorophenyl)piperazine-induced hypophagia. British Journal of Pharmacology, 98(3), 133-140.[Link][4]

Sources

Application

Application Note: Modular Synthesis of Triazole-Linked Phenylpiperazine Hybrids

Abstract & Strategic Overview The phenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, exhibiting high affinity for G-Protein Coupled Receptors (GPCRs), particularly dopamine (D2/D3/D4) and serotoni...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The phenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, exhibiting high affinity for G-Protein Coupled Receptors (GPCRs), particularly dopamine (D2/D3/D4) and serotonin (5-HT1A/2A) receptors. The integration of a 1,2,3-triazole linker via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers a strategic advantage: the triazole acts as a bioisostere of amide bonds, providing metabolic stability, improved solubility, and a rigid dipole that can engage in hydrogen bonding and


-stacking interactions within the receptor pocket.

This guide details a robust, modular protocol for synthesizing these hybrids. Unlike traditional linear syntheses, this convergent approach allows for the rapid generation of libraries by coupling a constant phenylpiperazine "head" with variable azide "tails."

Key Advantages of this Protocol:
  • Regioselectivity: Exclusively yields the 1,4-disubstituted triazole isomer.

  • Modularity: Decouples the synthesis of the pharmacophore (phenylpiperazine) from the diversity element (azide).

  • Scalability: Validated from milligram to gram scales.

Retrosynthetic Logic & Design

The synthesis is designed around a convergent disconnection at the triazole ring. The target molecule is disassembled into two key precursors:

  • Alkyne-functionalized Phenylpiperazine (Head): The GPCR-binding core.

  • Organic Azide (Tail): The variable region determining specificity (e.g., lipophilicity, secondary binding sites).

Figure 1: Synthetic Logic & Workflow

SyntheticWorkflow PP Phenylpiperazine (Scaffold) Alkyne N-Propargyl Phenylpiperazine (Intermediate A) PP->Alkyne N-Alkylation (K2CO3, ACN) Prop Propargyl Bromide (Linker) Prop->Alkyne Product Triazole-Linked Phenylpiperazine Hybrid Alkyne->Product Click Reaction Azide R-Azide (Diversity Element B) Azide->Product Cu CuAAC Catalyst (CuSO4 / NaAsc) Cu->Product Catalysis

Caption: Convergent synthetic workflow decoupling the scaffold synthesis from the diversity-generating click reaction.

Detailed Experimental Protocols

Protocol A: Synthesis of N-(prop-2-ynyl)-4-phenylpiperazine (The Alkyne)

This step attaches the "click-ready" handle to the phenylpiperazine.

Reagents:

  • 1-Phenylpiperazine (1.0 equiv)

  • Propargyl bromide (1.2 equiv, 80% wt in toluene)

  • Potassium Carbonate (

    
    , 2.0 equiv, anhydrous)
    
  • Solvent: Acetonitrile (ACN) or Acetone (Reagent Grade)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylpiperazine (e.g., 10 mmol) in ACN (30 mL).

  • Base Addition: Add anhydrous

    
     (20 mmol). Stir the suspension at room temperature for 10 minutes.
    
    • Expert Insight: Using a granular base prevents clumping. If using powdered

      
      , vigorous stirring is essential to ensure surface area availability for HBr scavenging.
      
  • Alkylation: Cool the mixture to 0°C (ice bath). Add propargyl bromide (12 mmol) dropwise over 15 minutes.

    • Causality: Dropwise addition at low temperature prevents bis-alkylation (quaternization) of the piperazine nitrogen.

  • Reaction: Remove the ice bath and reflux the mixture (approx. 80°C for ACN) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The spot for phenylpiperazine (lower

    
    ) should disappear.
    
  • Workup: Filter off the inorganic salts (

    
    , KBr). Evaporate the solvent under reduced pressure.
    
  • Purification: The crude residue is usually sufficiently pure (>90%). If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1).

Yield Expectation: 85–95% (Yellowish oil or low-melting solid).

Protocol B: The CuAAC Reaction (Click Chemistry)

This is the critical coupling step. The "Sharpless-Fokin" conditions (CuSO4/Ascorbate) are recommended for their robustness and insensitivity to oxygen compared to Cu(I) salts.

Reagents:

  • N-Propargyl-phenylpiperazine (from Protocol A, 1.0 equiv)

  • Organic Azide (1.1 equiv)

  • Copper(II) Sulfate Pentahydrate (

    
    , 10 mol%)
    
  • Sodium Ascorbate (20 mol%)

  • Solvent: t-Butanol/Water (1:[1]1) or DMF/Water (4:1) depending on azide solubility.

Step-by-Step Methodology:

  • Dissolution: In a reaction vial, dissolve the alkyne (1.0 mmol) and the azide (1.1 mmol) in the chosen solvent system (5 mL).

    • Note: If the azide is not commercially available, generate it in situ from the corresponding alkyl halide and sodium azide to avoid isolating potentially explosive organic azides [1].

  • Catalyst Preparation: Prepare fresh stock solutions of

    
     (1M in water) and Sodium Ascorbate (1M in water).
    
  • Initiation: Add the

    
     solution (100 
    
    
    
    L), followed immediately by the Sodium Ascorbate solution (200
    
    
    L).
    • Visual Check: The solution should turn from light blue to a turbid yellow/orange, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir at room temperature for 6–12 hours.

    • Optimization: For sterically hindered azides, heat to 50°C.

  • Quenching & Copper Removal (Critical):

    • Add 10 mL of water and 1 mL of concentrated Ammonia (

      
      ) or saturated EDTA solution. Stir for 30 minutes open to air.
      
    • Why? The ammonia/EDTA chelates copper, turning the aqueous layer deep blue, and prevents copper contamination in the organic product (cytotoxic in biological assays).

  • Isolation: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Crystallization: Many hybrids crystallize upon adding cold ethanol or diethyl ether. If not, use column chromatography (DCM/MeOH 98:2).

Data Presentation & Optimization[2][3]

The following table summarizes optimization data for the CuAAC step involving a model reaction between N-propargyl-phenylpiperazine and benzyl azide.

EntrySolvent SystemCatalyst SystemTemp (°C)Time (h)Isolated Yield (%)Notes
1

-BuOH /

(1:1)
CuSO4 (5%) / NaAsc (10%)251292Standard "Sharpless" conditions. Excellent purity.
2DMF /

(4:1)
CuSO4 (5%) / NaAsc (10%)25888Better for lipophilic azides; harder to remove solvent.
3DCMCuI (10%) / DIPEA (10%)252465Slower; requires anhydrous conditions and

atm.
4

(neat)
CuSO4 (5%) / NaAsc (10%)60478"On water" condition. Fast, but product clumps, trapping reactants.

Table 1: Optimization of reaction conditions. Entry 1 is the recommended protocol for general synthesis.

Mechanism of Action (The "Why")

Understanding the mechanism ensures troubleshooting capability. The CuAAC cycle proceeds through a copper-acetylide intermediate, which is strictly regioselective.

Figure 2: Catalytic Cycle & Regioselectivity

CuAAC_Mechanism Start Cu(II) Pre-catalyst Active Cu(I) Species Start->Active + Ascorbate (Reduction) Acetylide Cu(I)-Acetylide (Pi-Complex) Active->Acetylide + Alkyne-Piperazine Metallacycle Cu-Metallacycle (Rate Determining) Acetylide->Metallacycle + Azide (Regioselective Step) Product 1,4-Triazole Product Metallacycle->Product Ring Contraction + Protonation Product->Active Regeneration

Caption: The catalytic cycle ensures the formation of the 1,4-isomer exclusively, avoiding the 1,5-isomer mixture common in thermal cycloadditions.

Troubleshooting & Quality Control

Common Failure Modes:
  • Reaction Stalls (Blue Solution):

    • Cause: Oxidation of Cu(I) back to Cu(II) by atmospheric oxygen.

    • Fix: Add another portion of Sodium Ascorbate (10 mol%). Flush headspace with Nitrogen.

  • Low Solubility:

    • Cause: Reagents precipitating before reaction.

    • Fix: Switch to DMF/Water or add THF to the t-BuOH system.

  • Green Product:

    • Cause: Residual Copper contamination.[2]

    • Fix: Wash the organic phase with 10% EDTA solution at pH 8 [2].

Characterization Checklist (Self-Validation):
  • 1H NMR: Look for the triazole proton singlet. It typically shifts downfield to

    
     7.5–8.5 ppm.
    
  • IR Spectroscopy: Disappearance of the sharp Azide peak (

    
    ) and Alkyne peak (
    
    
    
    ).
  • Melting Point: Sharp melting points indicate high purity; broad ranges suggest isomer contamination (unlikely with CuAAC) or solvent entrapment.

References

  • Sirakanyan, S. N., et al. (2022).[3] Synthesis of novel 1,2,3-triazole-based hybrids via click reactions. Arkivoc, 2022(ii), 7-21.[3]

  • Wang, Y., et al. (2014).[4] Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 19(8), 11333-11340.

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.

  • Baxendale, I. R., et al. (2005). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers. Chemical Communications, (32), 4026-4028.

Sources

Method

Coupling reactions using 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine

Introduction: The "Privileged" Linker The molecule 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine (hereafter referred to as 4-CPP-EA ) represents a critical scaffold in medicinal chemistry. It combines the 4-chlorophe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Privileged" Linker

The molecule 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine (hereafter referred to as 4-CPP-EA ) represents a critical scaffold in medicinal chemistry. It combines the 4-chlorophenylpiperazine (4-CPP) pharmacophore—a well-established ligand for serotonergic (5-HT) and dopaminergic (D2) receptors—with a flexible ethylamine "reactive handle."

Unlike the bare piperazine, which requires harsh alkylation conditions to functionalize, 4-CPP-EA offers a primary amine (


) amenable to mild, high-yielding coupling reactions. This Application Note details optimized protocols for diversifying this scaffold into amides, secondary amines, and heteroaryl derivatives, essential for developing CNS-active agents (e.g., Trazodone analogs), antifungals, and kinase inhibitors.

Chemical Properties & Handling

PropertySpecification
Molecular Weight 239.75 g/mol (Free Base)
Appearance Pale yellow oil (Free Base) or White solid (HCl Salt)
Solubility Free Base: DCM, MeOH, DMSO, DMF.HCl Salt: Water, DMSO, MeOH (poor in DCM/EtOAc).
pKa (est) ~9.8 (Primary Amine), ~5.5 (Piperazine N4)
Storage Hygroscopic. Store at -20°C under Argon.

Critical Handling Note: Commercial samples are often supplied as the dihydrochloride salt. You must neutralize the salt in situ (using excess base like DIPEA) or perform a free-base extraction prior to coupling to ensure nucleophilicity of the primary amine.

Reaction Landscape & Decision Matrix

The primary amine of 4-CPP-EA allows for three distinct reaction pathways. Use the diagram below to select the optimal workflow for your target library.

ReactionLandscape Start 4-CPP-EA (Primary Amine) Path1 Pathway A: Amide Coupling Start->Path1 + R-COOH (HATU/DIPEA) Path2 Pathway B: Reductive Amination Start->Path2 + R-CHO (NaBH(OAc)3) Path3 Pathway C: SNAr Displacement Start->Path3 + Ar-Cl (K2CO3/Heat) Prod1 Amides (GPCR Ligands) Path1->Prod1 Prod2 Secondary Amines (Flexible Linkers) Path2->Prod2 Prod3 Heteroaryl Adducts (Kinase/CNS Scaffolds) Path3->Prod3

Figure 1: Strategic diversification pathways for the 4-CPP-EA scaffold.

Detailed Experimental Protocols

Protocol A: High-Throughput Amide Coupling (HATU Method)

Best for: Generating diverse libraries of amides for SAR studies.

Rationale: The HATU reagent generates a highly reactive aza-benzotriazole ester, which reacts rapidly with the primary amine of 4-CPP-EA. We use DMF to solubilize the likely salt form of the starting material.

Reagents:

  • 4-CPP-EA (dihydrochloride salt): 1.0 equiv

  • Carboxylic Acid (

    
    ): 1.1 equiv
    
  • HATU: 1.2 equiv

  • DIPEA (N,N-Diisopropylethylamine): 4.0 equiv (Crucial: 2 equiv to neutralize salt, 2 equiv for reaction)

  • Solvent: Anhydrous DMF (concentration 0.1 M)

Step-by-Step:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add 1.0 equiv of DIPEA. Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add 4-CPP-EA (1.0 equiv) to the reaction vessel.

  • Neutralization: Immediately add the remaining DIPEA (3.0 equiv). Note: If using the free base of 4-CPP-EA, reduce total DIPEA to 1.5 equiv.

  • Reaction: Purge with nitrogen, cap, and stir at RT for 2–4 hours.

  • Monitoring: Check via LC-MS. Look for the disappearance of the amine peak (

    
    ) and formation of Product (
    
    
    
    ).
  • Workup: Dilute with EtOAc. Wash with sat.

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .[1][2][3]
Protocol B: Reductive Amination (The "Soft" Alkylation)

Best for: Creating secondary amines without the risk of over-alkylation (quaternary salts).

Rationale: Direct alkylation with halides often leads to mixtures. Reductive amination using Sodium Triacetoxyborohydride (


) is mild and selective for the imine intermediate, leaving the chlorophenyl group intact.

Reagents:

  • 4-CPP-EA (Free Base preferred): 1.0 equiv

  • Aldehyde (

    
    ): 1.1 equiv
    
  • 
    : 1.5 equiv
    
  • Acetic Acid (AcOH): 1.0 equiv (Catalyst)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step:

  • Imine Formation: Dissolve 4-CPP-EA and the Aldehyde in DCE (0.2 M). Add Acetic Acid.[4][5] Stir for 30 minutes at RT. Note: Use molecular sieves if the aldehyde is sterically hindered.

  • Reduction: Add

    
     in one portion.
    
  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Add sat.

    
     solution and stir vigorously for 15 minutes to quench borates.
    
  • Extraction: Extract with DCM. The product will be in the organic layer.

Protocol C: SNAr Heteroarylation (Trazodone-Style Synthesis)

Best for: Attaching the amine to electron-deficient heterocycles (e.g., chloropyridines, chloropyrimidines).

Rationale: The primary amine is a potent nucleophile capable of displacing halides on activated aromatic rings. This mimics the industrial synthesis of Trazodone intermediates.

Reagents:

  • 4-CPP-EA: 1.0 equiv

  • Heteroaryl Chloride (e.g., 2-chloropyridine derivative): 1.0 equiv

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv for faster rates)
  • Solvent: DMSO or NMP (high boiling point polar aprotic)

Step-by-Step:

  • Setup: Combine 4-CPP-EA, Heteroaryl Chloride, and Base in DMSO (0.5 M).

  • Thermal Activation: Heat to 80°C–100°C.

  • Monitoring: Reaction typically requires 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup (Critical): Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid. Filter and wash with water. If no precipitate forms, extract with EtOAc.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield (Amide Coupling) Amine salt not neutralized.Increase DIPEA to 5.0 equiv or pre-wash starting material with NaOH/DCM.
Dimerization Amine reacting with itself (rare) or linker instability.Ensure dilute conditions (0.05 M).
Incomplete Reaction (SNAr) Poor nucleophilicity or deactivated electrophile.Switch base to

; increase Temp to 120°C; add KI (catalytic) to form reactive iodide intermediate.
Over-alkylation (Reductive Amination) Aldehyde too reactive.Add aldehyde slowly to the amine; ensure

is fresh and dry.

Mechanism of Action: Amide Coupling Workflow

The following diagram illustrates the molecular logic of Protocol A, ensuring the user understands the critical "Activation" vs. "Attack" phases.

AmideMechanism Acid Carboxylic Acid (R-COOH) ActiveEster Activated Ester (O-At Intermediate) Acid->ActiveEster Activation (5 min) HATU HATU Reagent HATU->ActiveEster Activation (5 min) Base DIPEA Base->ActiveEster Activation (5 min) Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine (Nucleophilic Attack) Amine 4-CPP-EA (Nucleophile) Product Final Amide Product Tetrahedral->Product - HOAt (Elimination)

Figure 2: Mechanistic flow of HATU-mediated coupling. Note the requirement for base to drive the initial activation.

References

  • General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][7] Tetrahedron, 61(46), 10827-10852. Link

  • Reductive Amination: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][8][9] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Trazodone/Phenylpiperazine Synthesis: Palazzo, G., et al. (1966). Synthesis and pharmacological properties of some derivatives of 1,2,4-triazolo[4,3-a]pyridine. Journal of Medicinal Chemistry, 9(1), 38-41. (Foundational text for SNAr on this scaffold). Link

  • SNAr Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. Link

Sources

Application

Application Note: Design, Synthesis, and Evaluation of CNS-Active Agents Based on the 4-Chlorophenylpiperazine (pCPP) Scaffold

Introduction & Pharmacological Rationale Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, particularly in the discovery of Central Nervous System (CNS) therapeutics. Among these, 4-chlorophenylpi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, particularly in the discovery of Central Nervous System (CNS) therapeutics. Among these, 4-chlorophenylpiperazine (pCPP) is a highly versatile pharmacophore. Compounds containing the pCPP moiety act as potent aminergic G protein-coupled receptor (GPCR) ligands, exhibiting significant affinity for serotonin (e.g., 5-HT₂A, 5-HT₂C) and dopamine (e.g., D₂, D₃) receptors[1]. Because schizophrenia, depression, and other psychiatric disorders possess complex pathomechanisms involving multiple neurotransmitter systems, the multi-target profile of pCPP derivatives makes them highly attractive for designing next-generation atypical antipsychotics and anxiolytics[1].

Structure-Activity Relationship (SAR) and Rational Design

The successful design of a pCPP-based CNS agent requires a delicate balance between receptor binding affinity and pharmacokinetic viability—most notably, Blood-Brain Barrier (BBB) penetration.

  • Lipophilicity and BBB Permeability: Optimal brain penetration for CNS drugs typically occurs when the calculated logarithm of the partition coefficient (cLogP) ranges between 1.5 and 2.7[2]. The unsubstituted pCPP core possesses a cLogP of ~2.4, placing it squarely in the ideal range for passive diffusion across the BBB.

  • Aryl Ring Substitution: Modifying the phenyl ring profoundly alters receptor selectivity. For example, adding a second chlorine atom to form 2,3-dichlorophenylpiperazine enhances van der Waals interactions with hydrophobic residues in the dopamine D₂/D₃ receptor binding pockets. This shifts the pharmacological profile from predominantly serotonergic to a mixed DA/5-HT profile, which is highly desirable for atypical antipsychotics[2].

  • N-Alkylation and Linker Design: The length and nature of the alkyl chain at the N1 position critically influence receptor subtype selectivity. A four-carbon (butyl) chain or a triazole-thioether linker often provides an optimal balance between lipophilicity and receptor affinity, preventing the molecule from becoming too lipophilic (which would lead to non-specific binding and rapid hepatic clearance)[1].

Receptor Signaling Mechanisms

pCPP and its derivatives primarily modulate 5-HT₂A and 5-HT₂C receptors. These are Gq-coupled GPCRs. Upon agonist binding, the receptor undergoes a conformational change that activates the Gq-protein. This stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately triggering intracellular calcium release and Protein Kinase C (PKC) activation.

G Ligand pCPP Derivative (Agonist) Receptor 5-HT2A/2C Receptor Ligand->Receptor Binds Gq Gq-Protein alpha Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates SecondMsgr IP3 + DAG PLC->SecondMsgr Cleaves PIP2 Response Calcium Release & PKC Activation SecondMsgr->Response Cell Signaling

Mechanism of 5-HT2A/2C receptor activation by pCPP derivatives via Gq-PLC-IP3 signaling.

Quantitative Binding Data

The table below summarizes the structure-activity relationship trends for pCPP and its structural analogs, highlighting how subtle halogenation impacts target affinity and lipophilicity[2].

Compound5-HT₂A

(nM)
5-HT₂C

(nM)
Dopamine D₂

(nM)
Calculated LogPBBB Penetration
4-Chlorophenylpiperazine (pCPP) ~120.0~15.0> 10002.4High
3,4-Dichlorophenylpiperazine ~35.0~0.8~44.03.2High
Unsubstituted Phenylpiperazine ~200.0~45.0> 20001.8Low-Moderate

Experimental Methodologies

Protocol A: Synthesis of pCPP-Triazole Hybrids via S-Alkylation

To create a multi-target CNS agent, pCPP can be hybridized with a 1,2,4-triazole system. This protocol describes the S-alkylation of 4-phenyl-1,2,4-triazole-3-thione with a chloroacetyl derivative of pCPP[1].

  • Preparation of the Chloroacetyl Derivative: React pCPP with chloroacetyl chloride in dichloromethane (DCM) at 0°C.

    • Causality: Triethylamine (TEA) must be added as an acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the pCPP secondary amine, which would otherwise kill its nucleophilicity.

  • S-Alkylation: Dissolve 4-phenyl-1,2,4-triazole-3-thione in ethanol. Add an equimolar amount of the pCPP-chloroacetyl intermediate and a mild base (e.g., K₂CO₃).

    • Causality: The alkaline conditions deprotonate the thiol group on the triazole, generating a highly nucleophilic thiolate anion. This anion readily displaces the chloride via an Sₙ2 mechanism, forming a stable thioether linkage[1].

  • Purification: Reflux for 4-6 hours, monitor via TLC, and purify the resulting precipitate via recrystallization from ethanol (Typical yield: ~70%).

Protocol B: Self-Validating High-Throughput Radioligand Binding Assay (5-HT₂A)

To evaluate the synthesized pCPP derivatives, an in vitro radioligand binding assay is required to determine the inhibition constant (


). This protocol is designed as a self-validating system to ensure data integrity[3],[4].

Reagents & Materials:

  • Receptor Source: Membrane preparations from recombinant CHO cells expressing human 5-HT₂A.

  • Radioligand: [³H]Ketanserin (0.5 nM). Causality: Ketanserin is a selective 5-HT₂A antagonist. Unlike agonists, antagonists bind to both the G-protein coupled and uncoupled states of the receptor, providing a more stable total receptor count.

  • Plates: 96-well MAFB (GF/B) filter plates. Causality: GF/B filters over a Durapore membrane exhibit significantly lower non-specific binding of radioligands compared to standard GF/C filters[4].

Step-by-Step Procedure:

  • Filter Pre-treatment: Presoak the GF/B filter plates in 0.5% polyethyleneimine (PEI) for 2 hours at room temperature.

    • Causality: Glass fibers carry a negative charge that binds positively charged radioligands. PEI coats the fibers, neutralizing the charge and reducing non-specific binding by ~50%[4].

  • Assay Assembly: In a final volume of 250 µL per well, add:

    • 150 µL of membrane preparation (approx. 15 µg protein).

    • 50 µL of the pCPP test compound (serial dilutions from 0.01 nM to 10 µM).

    • 50 µL of [³H]Ketanserin in assay buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 0.5 mM EDTA). Causality: Mg²⁺ is a critical divalent cation that stabilizes the receptor structure during incubation[3].

  • Self-Validation Controls (Critical):

    • Total Binding (TB) Wells: Buffer replaces the test compound.

    • Non-Specific Binding (NSB) Wells: Add 10 µM unlabeled DOI or Ketanserin.

    • Validation Check: Specific Binding (SB) = TB - NSB. If SB is less than 60% of TB, the assay fails quality control (indicating degraded radioligand or denatured receptors).

  • Incubation & Termination: Incubate the plates at 30°C for 60 minutes with gentle agitation to reach equilibrium. Terminate the reaction by rapid vacuum filtration using a cell harvester[3].

  • Washing: Wash filters four times with ice-cold wash buffer.

    • Causality: The ice-cold temperature drastically slows the dissociation rate (

      
      ) of the receptor-ligand complex, ensuring the bound radioligand is not washed away while unbound ligand is flushed out.
      
  • Quantification: Dry the filters at 50°C for 30 minutes, add scintillation cocktail, and count radioactivity using a microplate scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    

Development Workflow

Workflow Scaffold Scaffold Selection (pCPP Core) Design Rational SAR Design (LogP 1.5-2.7, BBB Penetration) Scaffold->Design Synthesis Chemical Synthesis (N-Alkylation / S-Alkylation) Design->Synthesis InVitro In Vitro Assays (Radioligand Binding, Ki) Synthesis->InVitro InVitro->Design Feedback Loop InVivo In Vivo Models (Behavioral & Efficacy Studies) InVitro->InVivo

Iterative workflow for designing pCPP-based CNS agents, from SAR optimization to in vivo validation.

References

  • Discovery of novel arylpiperazine-based DA/5-HT modulators as potential antipsychotic agents – Design, synthesis, structural studies and pharmacological profiling. ResearchGate.[Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed.[Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(2-Aminoethyl)-4-(4-chlorophenyl)piperazine Synthesis

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals seeking to optimize the synthesis of 1-(2-aminoethyl)-4-(4-chlorophenyl)piperazine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals seeking to optimize the synthesis of 1-(2-aminoethyl)-4-(4-chlorophenyl)piperazine . This molecule is a highly valued chemical intermediate, frequently utilized in the development of D2 receptor ligands and other CNS-active therapeutics[1].

Synthesizing this compound involves the alkylation of a secondary amine (1-(4-chlorophenyl)piperazine). While conceptually simple, researchers frequently encounter severe yield bottlenecks due to competing side reactions. This guide deconstructs the mechanistic pitfalls and provides field-proven, self-validating protocols to maximize your reaction yield and purity.

Reaction Workflows & Strategic Pathways

SynthesisRoutes SM 1-(4-chlorophenyl)piperazine (Starting Material) R1_Reagent 2-chloroethylamine HCl Base, Heat SM->R1_Reagent Route 1 (Direct) R2_Reagent N-(2-bromoethyl)phthalimide K2CO3, MeCN, Reflux SM->R2_Reagent Route 2 (Gabriel) R3_Reagent Chloroacetonitrile Base, DMF SM->R3_Reagent Route 3 (Nitrile) R1_Pitfall Aziridine Formation & Over-alkylation R1_Reagent->R1_Pitfall R1_Result Target Product Yield: <30% R1_Pitfall->R1_Result R2_Inter Phthalimide Intermediate (Protected Primary Amine) R2_Reagent->R2_Inter R2_Deprot Hydrazine Hydrate EtOH, Reflux R2_Inter->R2_Deprot Target 1-(2-aminoethyl)-4-(4-chlorophenyl)piperazine Yield: 75-85% R2_Deprot->Target R3_Inter Cyanomethyl Intermediate (Stable Precursor) R3_Reagent->R3_Inter R3_Reduct LiAlH4 THF, 0°C to RT R3_Inter->R3_Reduct R3_Reduct->Target

Reaction pathways for synthesizing 1-(2-aminoethyl)-4-(4-chlorophenyl)piperazine.

Troubleshooting FAQs

Q1: Why is my yield consistently below 30% when directly alkylating 1-(4-chlorophenyl)piperazine with 2-chloroethylamine hydrochloride? A: The low yield is driven by two competing mechanistic failures. First, under the basic conditions required for the reaction, 2-chloroethylamine rapidly undergoes intramolecular cyclization to form an aziridine intermediate. Aziridine is highly reactive and prone to uncontrolled polymerization. Second, if the desired primary amine product does form, it is highly nucleophilic and will compete with the starting material for the remaining alkylating agent, leading to over-alkylation (formation of complex secondary/tertiary amine mixtures).

Q2: How does the Gabriel synthesis approach resolve the over-alkylation issue? A: The Gabriel synthesis utilizes N-(2-bromoethyl)phthalimide instead of a free amine halide. The bulky phthalimide group acts as both a steric shield and an electronic protecting group. By withdrawing electron density, it completely prevents the nitrogen from acting as a nucleophile during the


 alkylation step, effectively eliminating the possibility of over-alkylation and aziridine formation[2].

Q3: I am using the Gabriel route, but my deprotection with hydrazine is incomplete. How can I drive it to completion? A: The deprotection step (the Ing-Manske procedure) relies on the alpha-effect of hydrazine to attack the imide carbonyls[2]. If the reaction stalls, it is typically due to insufficient hydrazine or solvent evaporation. Ensure you are using at least 3.0 to 5.0 equivalents of hydrazine monohydrate and maintaining a vigorous reflux in absolute ethanol. The reaction is driven forward by the thermodynamic stability of the byproduct, phthalhydrazide, which precipitates out of solution.

Q4: Are there alternative high-yield routes that avoid the use of toxic hydrazine? A: Yes. An excellent alternative is the Nitrile Reduction Route . You can alkylate 1-(4-chlorophenyl)piperazine with chloroacetonitrile to form a stable cyanomethyl intermediate. This intermediate is then subjected to reduction using Lithium Aluminum Hydride (


) or Borane-Dimethylsulfide (

) to yield the target primary amine[3]. This route is highly efficient but requires strict anhydrous conditions and careful handling of pyrophoric reducing agents.

Quantitative Route Comparison

The following table summarizes the expected outcomes and pitfall profiles for the three primary synthetic strategies.

Synthetic RouteKey ReagentsPrimary Mechanistic PitfallTypical YieldPurity Profile
Direct Alkylation 2-chloroethylamine HCl, BaseAziridine polymerization, dialkylation15 - 30%Poor (Requires complex chromatography)
Gabriel Synthesis N-(2-bromoethyl)phthalimide,

Incomplete hydrazinolysis75 - 85%High (>95% post-filtration)
Nitrile Reduction Chloroacetonitrile,

Over-reduction, pyrophoric handling70 - 80%High (>95% post-workup)

Step-by-Step Experimental Protocols (Gabriel Route)

The Gabriel synthesis remains the most robust and scalable benchtop method for this transformation. The protocols below are designed as self-validating systems to ensure quality control at each step.

Protocol A: Synthesis of the Phthalimide Intermediate

Causality Focus: Polar aprotic solvents (MeCN) leave the piperazine nucleophile "naked" and highly reactive, while


 acts as a mild acid scavenger that prevents E2 elimination of the alkyl halide.
  • Setup: Charge an oven-dried round-bottom flask with 1-(4-chlorophenyl)piperazine (1.0 eq) and anhydrous acetonitrile (10 mL/g).

  • Base Addition: Add anhydrous potassium carbonate (

    
    , 2.0 eq). Stir the suspension for 15 minutes at room temperature to ensure uniform dispersion.
    
  • Alkylation: Add N-(2-bromoethyl)phthalimide (1.1 eq) portion-wise to the stirring mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80-82 °C under an inert nitrogen atmosphere for 12-16 hours.

  • Validation (In-Process): Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The starting material should be completely consumed, replaced by a less polar, strongly UV-active spot.

  • Workup: Cool the mixture to room temperature. Filter the suspension to remove inorganic salts (

    
    , unreacted 
    
    
    
    ). Concentrate the filtrate in vacuo.
  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure phthalimide intermediate.

Protocol B: Deprotection via Hydrazinolysis (Ing-Manske Procedure)

Causality Focus: Excess hydrazine ensures complete conversion, while cooling the reaction mixture forces the phthalhydrazide byproduct to precipitate entirely, allowing for simple mechanical separation.

  • Setup: Dissolve the purified phthalimide intermediate (1.0 eq) in absolute ethanol (15 mL/g) in a round-bottom flask.

  • Reagent Addition: Add hydrazine monohydrate (

    
    , 4.0 eq) dropwise at room temperature.
    
  • Reaction: Heat the mixture to a vigorous reflux for 4-6 hours. A dense white precipitate (phthalhydrazide) will begin to form as the reaction progresses[2].

  • Validation (In-Process): Spot the reaction mixture on a silica TLC plate (Eluent: 10% MeOH in DCM with 1%

    
    ). The disappearance of the UV-active phthalimide spot and the appearance of a ninhydrin-positive baseline spot confirms the successful release of the primary amine.
    
  • Isolation: Cool the reaction to 0 °C in an ice bath for 1 hour to maximize the precipitation of phthalhydrazide.

  • Filtration: Filter the cold suspension through a tightly packed Celite pad. Wash the filter cake thoroughly with cold ethanol.

  • Final Recovery: Concentrate the filtrate under reduced pressure. To ensure absolute purity, dissolve the resulting oil in 1M HCl (aqueous), wash with diethyl ether to remove non-basic organic impurities, basify the aqueous layer to pH > 12 with 1M NaOH, and extract with dichloromethane. Dry the organic layer over

    
     and concentrate to yield the pure 1-(2-aminoethyl)-4-(4-chlorophenyl)piperazine.
    

References

  • 1-(4-Chlorophenyl)piperazine | Chemical Intermediate - MedChemExpress. 1

  • N-(2-Bromoethyl)phthalimide 95 574-98-1 - Sigma-Aldrich.

  • The Gabriel Synthesis - Master Organic Chemistry. 2

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC (NIH). 3

Sources

Optimization

Preventing bis-alkylation during piperazine functionalization

The Core Mechanism: Why Bis-Alkylation Occurs To solve the problem, you must understand the "Nucleophilicity Paradox" inherent to piperazine chemistry. When you perform a direct alkylation ( ) on piperazine, the reaction...

Author: BenchChem Technical Support Team. Date: March 2026

The Core Mechanism: Why Bis-Alkylation Occurs

To solve the problem, you must understand the "Nucleophilicity Paradox" inherent to piperazine chemistry.

When you perform a direct alkylation (


) on piperazine, the reaction introduces an alkyl group onto one nitrogen. Unlike acylation (which withdraws electron density), alkylation donates electron density  via induction.
  • Starting Material: Piperazine (Secondary amine).[1][2][3][4]

  • Mono-Product: N-Alkylpiperazine (Tertiary amine site).

The alkyl group makes the functionalized nitrogen more electron-rich, but sterically hindered. However, the other nitrogen (the secondary amine on the other side) remains reactive. More critically, in many solvents, the mono-alkylated product can be more soluble or kinetically active than the starting material, leading to a "runaway" reaction where the second alkylation happens faster than the first.

Key Takeaway: You cannot rely on 1:1 stoichiometry for direct alkylation. Thermodynamics and kinetics are working against you. You must alter the reaction landscape using Statistics , Protection , or Alternative Pathways .

Troubleshooting Guide & FAQs

Q1: I used 1 equivalent of alkyl halide with 1 equivalent of piperazine. Why is my yield of mono-product <40%?

A: This is a statistical certainty. In a 1:1 mixture, as soon as mono-product forms, it competes with the remaining piperazine for the alkyl halide. Because the reactivity is similar (or higher for the product), you inevitably get a statistical distribution: ~25-30% unreacted piperazine, ~40-50% mono-product, and ~20-30% bis-product. Fix: See Protocol A (High Excess) or Protocol B (Protection) .

Q2: I’m seeing "over-alkylation" even when using N-Boc-piperazine. How is that possible?

A: This usually indicates quaternary ammonium salt formation. Even though one side is protected (Boc), the active nitrogen can react twice with a potent electrophile (like methyl iodide or benzyl bromide) to form a charged quaternary species. Fix: Switch to Reductive Amination (Protocol C). It mechanically prevents quaternary salt formation because it proceeds via an imine intermediate, which can only form once per nitrogen.

Q3: How do I separate the massive excess of piperazine from my product?

A: Leverage the polarity difference. Piperazine is highly water-soluble (LogP -1.50) and basic.[5]

  • Evaporation: Piperazine has a relatively low boiling point (146°C) but can sublime. Rotary evaporation removes some.[5]

  • Aqueous Workup: At pH > 10, piperazine stays in the water phase if your product has a lipophilic tail (LogP > 1). Extract your product with DCM or EtOAc; the excess piperazine remains in the aqueous layer.

Experimental Protocols

Protocol A: The "High Excess" Method (Statistical Control)

Best for: Cheap starting materials where purification is easy.

Theory: By flooding the reaction with nucleophile (piperazine), you statistically ensure the electrophile (alkyl halide) is consumed by a fresh piperazine molecule rather than a mono-product.

  • Setup: Dissolve Piperazine (5.0 to 10.0 equivalents) in acetonitrile or ethanol.

    • Note: Do not use less than 5 equivalents if bis-alkylation is a major concern.

  • Addition: Dissolve the Alkyl Halide (1.0 equivalent) in a minimal amount of solvent. Add this solution dropwise to the piperazine solution under vigorous stirring.

    • Why? High dilution of the electrophile ensures it always encounters a "sea" of unreacted piperazine.

  • Reaction: Stir at room temperature (or mild heat if hindered) until the halide is consumed (TLC/LCMS).

  • Workup (Critical):

    • Concentrate the mixture to remove bulk solvent.

    • Resuspend residue in water (pH > 11).

    • Extract with Dichloromethane (DCM) (

      
      ).[2][6]
      
    • Result: The excess piperazine partitions into the water; the mono-alkylated product (now more lipophilic) moves to the DCM.

  • Refinement: Wash the combined organic layers with brine, dry over

    
    , and concentrate.
    
Protocol B: The Mono-Boc Protection Strategy

Best for: High-value synthesis requiring absolute selectivity.

  • Protection:

    • Dissolve piperazine (2.0 eq) in DCM.

    • Add

      
       (1.0 eq) in DCM dropwise over 2 hours.[6]
      
    • Purification: Wash with water to remove excess piperazine. The organic layer contains N-Boc-piperazine (and trace bis-boc, which is easily separated).

  • Functionalization:

    • React N-Boc-piperazine (1.0 eq) with your alkyl halide (1.1 eq) and base (

      
       or 
      
      
      
      ) in DMF or Acetonitrile.
  • Deprotection:

    • Treat the purified intermediate with TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.

    • Neutralize to obtain the free amine.

Protocol C: Reductive Amination (The "Pro" Alternative)

Best for: Avoiding quaternary salts and achieving milder conditions.

Theory: Instead of reacting with an alkyl halide, react with an aldehyde/ketone. This forms an imine, which is then reduced.[7] This method cannot over-alkylate to a quaternary salt easily.

  • Imine Formation: Mix N-Boc-piperazine (1.0 eq) and Aldehyde (1.1 eq) in DCE (Dichloroethane) or THF.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq) .
    
    • Tip: Add mild acid (Acetic acid, 1-2 drops) to catalyze imine formation if the reaction is sluggish.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][2][7]
    

Visualizations

Diagram 1: The "Runaway" Alkylation Pathway

This diagram illustrates the kinetic competition that leads to bis-alkylation.

PiperazineReaction cluster_0 The Nucleophilicity Trap Pip Piperazine (Start) Mono Mono-Alkyl Piperazine (Product) Pip->Mono k1 (Slow) + R-X RX Alkyl Halide (R-X) Bis Bis-Alkyl Piperazine (Impurity) Mono->Bis k2 (Fast!) + R-X

Caption: Direct alkylation creates a product often more nucleophilic than the starting material, causing rapid secondary reaction (


).
Diagram 2: Strategic Decision Tree

Select the correct protocol based on your constraints.

DecisionTree Start Start: Piperazine Functionalization IsAldehyde Is the alkyl group available as an Aldehyde/Ketone? Start->IsAldehyde Reductive USE PROTOCOL C (Reductive Amination) *Highest Selectivity* IsAldehyde->Reductive Yes Cheap Is Piperazine cheap & Can you do aqueous workup? IsAldehyde->Cheap No (Only Halide available) Excess USE PROTOCOL A (10 eq. Excess) *Statistical Control* Cheap->Excess Yes Protection USE PROTOCOL B (Mono-Boc Protection) *Absolute Control* Cheap->Protection No (Expensive/Complex)

Caption: Workflow for selecting the optimal functionalization strategy based on substrate availability and cost.

Comparative Data: Reactivity Profiles

ParameterPiperazine (Start)N-Alkyl Piperazine (Mono)N,N'-Dialkyl Piperazine (Bis)
pKa (approx) ~9.8 (Secondary)~9.0 - 10.0 (Tertiary)~8.0 - 9.0
Nucleophilicity ModerateHigh (Inductive Effect)Low (Steric hindrance*)
Water Solubility HighModerate/LowLow
Risk N/AReactive toward electrophilesDead End

Note: While tertiary amines are generally more basic, steric hindrance usually slows down the formation of quaternary salts compared to the secondary-to-tertiary conversion, but it does not stop it completely with small electrophiles (e.g., Methyl Iodide).

References

  • BenchChem. A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. (Accessed 2026).

  • National Institutes of Health (NIH) - PubChem. Piperazine Compound Summary: pKa and Physical Properties. (Accessed 2026).

  • Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, vol. 54, no.[4] 10, 2009.

  • ACS Green Chemistry Institute. Reagent Guides: Avoiding Over-alkylation of Amines. (Accessed 2026).

  • ResearchGate. Discussions on Selective Mono-alkylation of Piperazine. (Accessed 2026).

Sources

Troubleshooting

Optimizing reaction temperature for N-alkylation of arylpiperazines

Topic: Optimizing Reaction Temperature & Troubleshooting Thermal Artifacts Welcome to the Advanced Synthesis Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature & Troubleshooting Thermal Artifacts

Welcome to the Advanced Synthesis Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because your arylpiperazine alkylation is either stalling at partial conversion or degrading into a mess of quaternary salts and elimination byproducts.

This guide is not a textbook; it is a diagnostic engine . We treat reaction temperature not just as a "setting" but as a kinetic lever that controls the competition between the desired


 substitution and the parasitic E2 elimination or quaternization pathways.
Part 1: The Thermal Sweet Spot (General Optimization)

Q: What is the baseline temperature strategy for a standard N-alkylation?

A: For secondary amines like arylpiperazines reacting with primary alkyl halides, the "Standard Operating Procedure" (SOP) usually begins with Acetonitrile (MeCN) at reflux (~82°C) .

The Logic (Why?):

  • Kinetic Control: The

    
     mechanism requires sufficient thermal energy to overcome the activation barrier, particularly if the aryl ring on the piperazine is electron-withdrawing (deactivating the nucleophile).
    
  • Solvent Polarity: MeCN is a polar aprotic solvent.[1] It solvates the cation (e.g.,

    
     from the carbonate base) but leaves the piperazine anion (or neutral nucleophile) relatively "naked" and reactive [1].
    
  • Thermal Ceiling: The boiling point of MeCN acts as a natural safety stop. It provides enough energy to drive the reaction but is generally too low to cause rapid degradation or massive elimination side-reactions compared to higher-boiling solvents like DMF.

Decision Matrix:

ConditionSolventTemp RangeUse CaseRisk
Standard Acetonitrile (MeCN)80–82°C (Reflux)Reactive alkyl halides (Bromides, Iodides)Moderate. Solvent evaporation over long times.
High Energy DMF / DMSO90–120°CUnreactive Chlorides or Sterically hindered systemsHigh. Difficult workup; promotes elimination (E2).
Green/Fast Ethanol / Water70–100°CMicrowave-assisted or green chemistry protocolsSolubility issues with lipophilic arylpiperazines.
Part 2: Troubleshooting "The Over-Cooked Reaction"

Q: I see a new spot on TLC that doesn't move (low


) and my yield is dropping. Is this temperature-related? 

A: Yes. You are likely observing Quaternization (Bis-alkylation).

The Mechanism: The product of your reaction is a tertiary amine.[2] Unfortunately, tertiary amines are often better nucleophiles than the starting secondary amine (arylpiperazine). If the temperature is too high, the product attacks a second molecule of alkyl halide, forming a quaternary ammonium salt [2].

Diagnostic Steps:

  • Check Stoichiometry: Are you using >1.2 equivalents of alkyl halide?

  • Check Temperature: Are you running >100°C in DMF?

  • The Fix:

    • Drop the temperature by 20°C.

    • Slow Addition: Add the alkyl halide dropwise over 1 hour. This keeps the concentration of the electrophile low relative to the nucleophile, statistically favoring mono-alkylation.

Visualizing the Competition:

ReactionPathways Start Arylpiperazine (Secondary Amine) Product Target Product (Tertiary Amine) Start->Product SN2 (80°C) RX Alkyl Halide (R-X) Elim Alkene (Elimination Side Product) RX->Elim High Temp + Strong Base (E2 Competition) Quat Quaternary Salt (Over-Alkylation) Product->Quat Excess Heat (>100°C) + Excess R-X

Figure 1: Thermal competition pathways. Note that the Target Product can become a nucleophile at high temperatures, leading to the Quaternary Salt.

Part 3: Troubleshooting "The Frozen Reaction"

Q: My reaction is stuck at 30% conversion after 24 hours at reflux. Should I just switch to DMF and boil it?

A: Proceed with caution. Before switching to DMF (which is hard to remove), try Catalytic Activation .

The "Finkelstein" Patch: If you are using an Alkyl Chloride or a sluggish Bromide, the leaving group might be the bottleneck.

  • Add: 10–20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).

  • Mechanism: The Iodide displaces the Chloride in situ to form a highly reactive Alkyl Iodide, which then reacts rapidly with the piperazine. This allows you to maintain the safer 80°C temperature without cranking the heat [3].

Q: When should I switch to DMF/DMSO? A: Only if:

  • The substrate is insoluble in boiling MeCN.

  • The alkylating agent is extremely sterically hindered. Warning: If you switch to DMF, keep the temperature under 100°C initially. Above 120°C, DMF can decompose to form dimethylamine, which will compete with your piperazine and ruin the reaction [4].

Part 4: Advanced Protocols (Microwave Irradiation)

Q: Can I use a microwave reactor to speed this up?

A: Absolutely. Microwave irradiation is highly effective for N-alkylation of arylpiperazines. It exploits the "superheating" effect and efficient dipolar polarization of the reagents.

Protocol: Microwave-Assisted Synthesis

  • Solvent: Acetonitrile or Ethanol.[3]

  • Base:

    
     (3 equiv).[4]
    
  • Temp: 120–150°C (Pressurized vial).

  • Time: 10–20 minutes.

  • Advantage: The short reaction time often outpaces the degradation pathways, resulting in cleaner profiles despite the higher absolute temperature [5].

Standard Operating Procedure (SOP)

Workflow: N-Alkylation of Arylpiperazine (Generic)

  • Setup: In a round-bottom flask, dissolve Arylpiperazine (1.0 equiv) in Acetonitrile (10 mL/mmol) .

  • Base: Add

    
     (2.0–3.0 equiv) . Note: Ensure the base is finely powdered to maximize surface area.
    
  • Addition: Add Alkyl Halide (1.1 equiv) .

    • Tip: If the halide is liquid, add neat. If solid, dissolve in minimal MeCN.

  • Reaction: Heat to Reflux (82°C) with vigorous stirring.

  • Monitoring: Check TLC at 1 hour and 4 hours.

    • Mobile Phase: 5% MeOH in DCM is usually a good starting point for these amines.

  • Workup:

    • Cool to Room Temp.[5]

    • Filter off inorganic salts (

      
      , KX).
      
    • Evaporate solvent.

    • Partition between EtOAc and Water.

Troubleshooting Flowchart:

Troubleshooting Check Check TLC/LCMS (4 Hours) Result What do you see? Check->Result SM_Left Starting Material Remains Result->SM_Left Low Conversion New_Spot_Low New Spot (Baseline/Polar) (Quat Salt) Result->New_Spot_Low Over-Alkylation Alkene Alkene Detected (Elimination) Result->Alkene Side Product Action1 1. Add 0.1 eq NaI (Cat) 2. Increase Time SM_Left->Action1 Action2 1. Lower Temp (-10°C) 2. Reduce Alkyl Halide eq New_Spot_Low->Action2 Action3 1. Switch to weaker base (NaHCO3) 2. Lower Temp Alkene->Action3

Figure 2: Decision tree for real-time reaction monitoring.

References
  • Solvent Effects in Organic Chemistry : Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[6]

  • Over-alkylation Mechanisms : Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • Finkelstein Catalysis : Eymur, S., et al. (2013). "Nucleophilic Finkelstein Reaction of Alkyl Tosylates". Organic Syntheses.

  • DMF Decomposition : Ding, H., et al. (2011). "Decomposition of DMF to Dimethylamine". Journal of Organic Chemistry.

  • Microwave N-Alkylation : Perreux, L., & Loupy, A. (2001). "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium". Tetrahedron.

Sources

Optimization

Troubleshooting low yields in Gabriel synthesis of piperazine amines

Topic: Troubleshooting Low Yields in Gabriel Synthesis of Piperazine Amines Ticket ID: GAB-PIP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary The synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Gabriel Synthesis of Piperazine Amines Ticket ID: GAB-PIP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

The synthesis of primary amines on a piperazine scaffold via the Gabriel method presents unique challenges compared to standard aliphatic substrates. Low yields typically stem from two distinct bottlenecks: (1) Steric and electronic hindrance during the alkylation step , and (2) Product entrapment during the hydrazinolysis (deprotection) workup.

This guide moves beyond standard textbook definitions to address the specific physicochemical behavior of piperazine derivatives. It prioritizes the Ing-Manske procedure (hydrazine cleavage) over acidic hydrolysis, as piperazines act as acid sponges that complicate salt isolation in the latter method.

Module 1: The Alkylation Phase (Formation of Phthalimido-Piperazine)

Diagnosis: Why is my conversion < 40%?

If your LC-MS shows unreacted starting material or elimination byproducts, the issue is likely the nucleophilic competition or solubility of the potassium phthalimide salt.

The "Inverse Gabriel" Strategy

For piperazine scaffolds, the "Classic Gabriel" (Reacting a haloalkyl-piperazine with Potassium Phthalimide) often fails because the piperazine nitrogen can intramolecularly displace the halide before the phthalimide does, forming quaternary ammonium salts.

Recommendation: Switch to the Inverse Gabriel Synthesis . React the piperazine (as the nucleophile) with a pre-formed N-(bromoalkyl)phthalimide. This ensures the primary amine precursor is installed cleanly without cyclization side-reactions.

Protocol 1.1: Optimized Alkylation Conditions

ParameterStandard ConditionOptimized Condition (Piperazine Specific) Technical Rationale
Reagent Alkyl Halide + K-PhthPiperazine + N-(bromoalkyl)phthalimide Prevents intramolecular cyclization of the piperazine substrate.
Solvent DMF (Neat)Acetonitrile (MeCN) or Acetone Piperazines are highly soluble in MeCN; DMF is hard to remove and can cause decomposition during workup.
Base None/K2CO3K2CO3 (3.0 eq) + KI (0.1 eq) Potassium Carbonate scavenges the HBr formed; Iodide acts as a Finkelstein catalyst to activate the alkyl bromide.
Catalyst None18-Crown-6 (5 mol%) Solubilizes the potassium salt, increasing the effective concentration of the electrophile.

Expert Insight: If you must use the "Classic" route (Halo-piperazine + K-Phthalimide), add 18-crown-6 . The potassium ion is tightly bound in the crystal lattice of potassium phthalimide. The crown ether sequesters


, leaving the phthalimide anion "naked" and significantly more nucleophilic [1].

Module 2: The Deprotection Phase (Hydrazinolysis)

Diagnosis: The "Gummy" Precipitate

The most common failure mode in piperazine Gabriel synthesis is not the reaction itself, but the isolation. Upon adding hydrazine, the reaction often solidifies into a white, gummy mass consisting of phthalhydrazide (byproduct) and your product entrapped in the lattice.

Q: My reaction turned into a solid block. How do I recover my amine? A: You are experiencing the "Phthalhydrazide Trap." Phthalhydrazide is insoluble in ethanol but soluble in alkali. However, your product (a piperazine amine) is also basic.

Protocol 2.1: The Modified Ing-Manske Workup Do not simply filter the solid. Follow this pH-switch method to ensure 100% recovery.

  • Reaction: Reflux intermediate in Ethanol with Hydrazine Hydrate (3.0 eq) .

  • Acid Break: Once the white precipitate forms (phthalhydrazide), cool to 0°C and add 10% HCl until pH < 2.

    • Chemistry: This protonates the piperazine amine (making it soluble in water) and converts phthalhydrazide to its insoluble neutral form.

  • Filtration: Filter off the white solid (Phthalhydrazide).[1] Your product is in the filtrate.

  • Base Switch: Basify the filtrate with NaOH (pH > 12) and extract with DCM.

Module 3: Visual Troubleshooting & Logic

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct synthetic pathway and workup based on your specific failure mode.

GabrielTroubleshooting Start Start: Low Yield in Piperazine Amine Synthesis CheckStep Where is the loss occurring? Start->CheckStep Alkylation Phase 1: Alkylation (Formation of Intermediate) CheckStep->Alkylation Conversion < 50% Deprotection Phase 2: Deprotection (Hydrazine Cleavage) CheckStep->Deprotection Conversion > 90% but Isolation < 20% AlkylationIssue Issue: Unreacted SM or Quaternary Salts? Alkylation->AlkylationIssue SolidBlock Issue: Reaction solidified? (Phthalhydrazide Trap) Deprotection->SolidBlock InverseRoute Solution: Switch to 'Inverse Gabriel' (Piperazine + N-bromoalkyl-phthalimide) AlkylationIssue->InverseRoute If Piperazine is Nucleophile ClassicRoute Solution: Add 18-Crown-6 (5 mol%) + KI Catalyst AlkylationIssue->ClassicRoute If Piperazine has Halide AcidWorkup Solution: Modified Ing-Manske 1. Add HCl (Dissolves Product) 2. Filter Solid (Removes Byproduct) 3. Basify Filtrate & Extract SolidBlock->AcidWorkup

Caption: Decision tree for optimizing Gabriel Synthesis on piperazine scaffolds. Blue nodes indicate start, Red indicate failure points, Green indicate technical solutions.

Module 4: Advanced FAQ

Q: Can I use acidic hydrolysis (HBr/AcOH) instead of hydrazine to avoid the phthalhydrazide issue? A: It is not recommended for piperazines. While acidic hydrolysis works for simple alkyl amines, piperazines are "acid sponges." Using HBr/AcOH will result in a hygroscopic piperazinium-phthalic acid salt mixture that is incredibly difficult to separate. The Hydrazine + HCl workup (Protocol 2.1) is superior because phthalhydrazide precipitates out, mechanically separating the byproduct [2].

Q: My intermediate precipitates out of the DMF during alkylation. Is this a problem? A: Yes. This "coating" effect stops the reaction. Fix: Switch to Phase Transfer Catalysis . Use Toluene/Water (biphasic) with Tetrabutylammonium Bromide (TBAB). This keeps the phthalimide anion active at the interface and prevents the product from coating the potassium salt [3].

Q: I see a peak at M+14 in my Mass Spec after cleavage. What is it? A: This is likely a methylated impurity if you used DMF as a solvent at high temperatures (>100°C). DMF can decompose to dimethylamine, which can compete or participate in transamidation. Fix: Ensure reaction temperature is < 90°C or switch to Acetonitrile/18-crown-6.

References

  • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines.[2][3][4][5][6][7] Angewandte Chemie International Edition, 7(12), 919-930.

  • Ing, H. R., & Manske, R. H. (1926). A Modification of the Gabriel Synthesis of Amines. Journal of the Chemical Society, 2348-2351.

  • Landini, D., & Rolla, F. (1974). Phase Transfer Catalysis in the Gabriel Synthesis. Synthesis, 1974(06), 428-430.

  • Khan, M. N. (1995). Kinetics and Mechanism of the Alkaline Hydrolysis of Phthalimide. Journal of Organic Chemistry, 60(14), 4536–4541.

Sources

Troubleshooting

Technical Support Center: Solving Solubility Issues of Free Base vs. Hydrochloride Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, field-proven solutions for one of the most common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, field-proven solutions for one of the most common challenges in the laboratory: managing the solubility of free base compounds versus their hydrochloride salts. Our goal is to move beyond simple protocols and explain the causal chemistry, enabling you to make informed, effective decisions during your experiments.

Part 1: Foundational FAQs - The "Why" Behind the "What"

This section addresses the fundamental principles governing the solubility differences between free bases and their salt forms. A solid grasp of these concepts is the first step in effective troubleshooting.

Q1: What is the fundamental difference between a free base and a hydrochloride (HCl) salt?

A free base is the neutral, un-ionized form of a molecule containing a basic functional group, typically a nitrogen-containing amine. A hydrochloride salt is formed when this basic group reacts with hydrochloric acid. In this acid-base reaction, the amine group accepts a proton (H⁺) from the HCl, becoming a positively charged cation, while the chloride (Cl⁻) becomes the corresponding counter-ion.[1][2] This transformation from a neutral molecule to an ionic salt is the primary driver of the changes in physical properties.

Q2: Why is the hydrochloride salt form generally more water-soluble than the free base?

The enhanced aqueous solubility of hydrochloride salts stems from their ionic nature.[3][4] Water is a highly polar solvent. The positively charged cation and negatively charged chloride ion of the salt can form strong ion-dipole interactions with water molecules. These favorable interactions overcome the crystal lattice energy of the solid salt, allowing it to dissolve.

Conversely, the neutral free base is often more lipophilic (less polar) and cannot form these strong ion-dipole bonds.[5] Its dissolution in water is less energetically favorable, leading to lower solubility. In essence, converting a free base to a salt makes the compound more "water-like" and thus more soluble.[1][2]

Q3: How do pH and pKa dictate the solubility of my compound?

The relationship between pH, pKa, and solubility is described by the Henderson-Hasselbalch equation .[5][6][7] The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (un-ionized) form.

  • For a weak base: When the pH of the solution is below the pKa, the compound will predominantly exist in its protonated, ionized (salt) form, which is more soluble.

  • For a weak base: When the pH of the solution is above the pKa, the compound will predominantly exist in its deprotonated, neutral (free base) form, which is less soluble.

This principle is the cornerstone of troubleshooting solubility issues. By adjusting the pH, you can shift the equilibrium between the insoluble free base and the soluble salt form.[5][7]

Caption: pH shifts the equilibrium between the less soluble free base and the more soluble salt form.

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides a logical, step-by-step workflow for addressing common solubility challenges encountered in the lab.

Q4: My free base compound won't dissolve in my aqueous buffer. What should I do first?

The first and most effective step is pH adjustment .[8][] Since the free base is insoluble, your goal is to lower the pH to a point well below the compound's pKa, converting it into the soluble hydrochloride form.

Experimental Protocol: pH-Solubility Profile Determination (Shake-Flask Method)

This protocol helps you systematically determine the solubility of your compound across a range of pH values.[10]

  • Preparation : Prepare a series of buffers covering a wide pH range (e.g., from pH 2.0 to 9.0).

  • Addition of Compound : Add an excess amount of your solid compound (free base) to a known volume of each buffer in separate, sealed vials. The key is to ensure that undissolved solid remains, creating a saturated solution.

  • Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Separate the solid from the solution via centrifugation or filtration. Crucially , ensure the filter does not bind your compound.

  • Quantification : Measure the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • pH Measurement : Measure the final equilibrium pH of each saturated solution, as it may differ slightly from the initial buffer pH.[11]

  • Data Plotting : Plot the measured solubility (concentration) against the final equilibrium pH. This plot will reveal the pH at which solubility is maximized.

Q5: I've tried lowering the pH, but my compound's solubility is still insufficient. What's my next option?

If pH adjustment alone is not enough, the next strategy is to use co-solvents .[8] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[][12] This makes the solvent system more "hospitable" to less polar molecules, thereby increasing solubility.[] This technique can be combined with pH adjustment for a synergistic effect.[8][13]

Table 1: Common Co-solvents for Pharmaceutical Research

Co-SolventTypical Starting Concentration (v/v)Mechanism of Action & Key Considerations
Ethanol 5-20%Reduces solvent polarity. Generally well-tolerated in many systems.[][14]
Propylene Glycol (PG) 10-40%A versatile co-solvent that also acts as a stabilizer.[12][14]
Polyethylene Glycol (PEG 400) 10-50%Low-molecular-weight PEG is effective for many non-polar compounds.[][13]
Dimethyl Sulfoxide (DMSO) 1-10%A very strong, polar aprotic solvent. Highly effective but can have toxicological implications in cell-based assays and in vivo studies.[][13]
Glycerol 5-30%Increases solubility and viscosity. Often used in oral formulations.[14][15]
  • Self-Validation Check : When using co-solvents, always check for compound precipitation upon dilution into a purely aqueous system (e.g., when adding a stock solution to cell culture media). A sudden change in solvent composition can cause the compound to crash out.

Q6: I'm using a hydrochloride salt, but it's precipitating from my acidic solution. Isn't it supposed to be soluble?

This is a common and frustrating issue. If your HCl salt is precipitating from an acidic solution, consider these three primary causes:

  • The Common Ion Effect : If your acidic buffer contains a high concentration of chloride ions (e.g., from HCl or NaCl), it can suppress the dissolution of your hydrochloride salt.[11][16] According to Le Châtelier's principle, adding more of a product ion (Cl⁻) shifts the dissolution equilibrium back towards the undissolved solid.

    • Troubleshooting : Try using a different acid to lower the pH, one that does not introduce a common ion. For example, use methanesulfonic acid or sulfuric acid to prepare your acidic buffer. A comparison of a hydrochloride salt to a mesylate salt often shows the mesylate has higher solubility in HCl-containing media.[16]

  • pH Drifting Above pHmax : The pH at which maximum solubility occurs is known as pHmax.[10] Above this pH, the equilibrium shifts, and the less soluble free base will begin to precipitate, even if you started with the salt form.

    • Troubleshooting : Re-verify the pH of your final solution. Ensure your buffer has sufficient capacity to resist pH changes when the compound is added. If the pH is too high, adjust it downwards.

  • Polymorphism : The compound may be converting to a less soluble crystalline form (polymorph).[17][18] Different polymorphs of the same compound can have significantly different physical properties, including solubility.[19][20] A classic example is the drug ritonavir, where an unexpected and less soluble polymorph appeared on the market, drastically reducing its bioavailability.[17][20]

    • Troubleshooting : This is an advanced issue. If you suspect polymorphism, the solid precipitate should be isolated and analyzed using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to identify its crystal form.[21]

Troubleshooting_Workflow Start Solubility Issue Encountered CompoundType What is your starting material? Start->CompoundType FreeBase Free Base CompoundType->FreeBase Free Base HCl_Salt HCl Salt CompoundType->HCl_Salt HCl Salt AdjustpH Action: Adjust pH (Goal: pH < pKa) FreeBase->AdjustpH CheckpH Action: Verify Solution pH Is pH > pHmax? HCl_Salt->CheckpH CheckSolubility1 Sufficiently Soluble? AdjustpH->CheckSolubility1 AddCosolvent Action: Add Co-solvents (e.g., EtOH, PG, DMSO) CheckSolubility1->AddCosolvent No End_Success Problem Solved CheckSolubility1->End_Success Yes CheckSolubility2 Sufficiently Soluble? AddCosolvent->CheckSolubility2 ConsiderSalt Advanced: Convert to Salt Form (See Protocol Q7) CheckSolubility2->ConsiderSalt No CheckSolubility2->End_Success Yes End_Fail Further Investigation Needed ConsiderSalt->End_Fail CheckCommonIon Action: Check for Common Ion (Cl⁻) Is [Cl⁻] high? CheckpH->CheckCommonIon No CheckpH->End_Fail Yes, adjust pH CheckPolymorph Advanced: Consider Polymorphism Isolate & analyze precipitate (XRPD) CheckCommonIon->CheckPolymorph No CheckCommonIon->End_Fail Yes, change acid CheckPolymorph->End_Fail

Caption: A decision workflow for troubleshooting common solubility issues.

Part 3: Practical Protocols & Advanced Characterization
Q7: How can I convert a free base to its hydrochloride salt on a lab scale?

Converting the free base to the HCl salt is a standard procedure to improve handling and solubility for future experiments.

Protocol: Small-Scale Hydrochloride Salt Formation

Safety Note: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).

  • Dissolve the Free Base : Dissolve your free base compound in a suitable anhydrous organic solvent in which the free base is soluble but the HCl salt is expected to be insoluble. Common choices include diethyl ether, isopropanol, or ethyl acetate.[22][23]

  • Prepare HCl Solution : Use a commercially available solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane).

  • Stoichiometric Addition : While stirring the free base solution, slowly add a stoichiometric equivalent (1.0 to 1.1 eq) of the HCl solution dropwise.

  • Precipitation : The hydrochloride salt will often precipitate out of the organic solvent as it forms.[22] If precipitation is slow, you can cool the mixture in an ice bath to encourage crystallization.

  • Isolation : Collect the precipitated solid by vacuum filtration.

  • Washing : Wash the collected solid with a small amount of the cold, anhydrous organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Drying : Dry the resulting salt under vacuum to remove all residual solvent.

Q8: How do I confirm that I have successfully formed a salt and not just a mixture?

Visual confirmation of a precipitate is not sufficient. You must use analytical techniques to confirm that the acid-base reaction has occurred and a new solid form has been created.

  • X-Ray Powder Diffraction (XRPD) : This is the gold standard. The XRPD pattern of a true salt will be distinctly different from the pattern of the free base. A physical mixture of the free base and solid HCl would show a simple overlay of the two individual patterns.[21]

  • Differential Scanning Calorimetry (DSC) : The salt will have a different melting point than the free base. DSC analysis will show a distinct thermal transition (melting endotherm) at a different temperature.[16][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (¹H) NMR can show a chemical shift change for protons near the basic center (e.g., the amine) upon protonation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : Changes in the vibrational frequencies, particularly for the N-H bonds of an amine, can indicate salt formation.[21]

Q9: When formulating, do I need to account for the weight of the hydrochloride?

Yes, absolutely. This is a critical and often overlooked source of error. When you weigh out 100 mg of "Compound X HCl", you are not weighing 100 mg of the active "Compound X". A portion of that mass belongs to the hydrochloride (HCl, molecular weight ≈ 36.46 g/mol ).

Calculation Example: Let's say the molecular weight of your free base is 300 g/mol . The molecular weight of the HCl salt would be 300 + 36.46 = 336.46 g/mol .

To make a solution with a 10 mg/mL concentration of the active free base, you must weigh out:

10 mg * (336.46 / 300) = 11.22 mg of the hydrochloride salt.

Failing to account for this will result in a final concentration that is lower than intended, potentially leading to inaccurate experimental results.[24]

References
  • Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-256. Available at: [Link]

  • Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(9), 3395-3416. Available at: [Link]

  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available at: [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 16(2), 1-11. Available at: [Link]

  • Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Fortune Journal of Health Sciences, 8(208). Available at: [Link]

  • Pandey, P. K. (2025). What Is Polymorphism and How Does It Impact Pharmaceutical Development. PharmaGuru. Available at: [Link]

  • Capitanescu, B., et al. (2020). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 12(2), 149. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Zarmpi, P., et al. (2017). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Journal of Pharmaceutical Sciences, 106(1), 33-44. Available at: [Link]

  • SlideShare. (n.d.). Co-solvents.pptx. Available at: [Link]

  • Shah, V. P., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 13(4), 628-632. Available at: [Link]

  • Veeprho. (2025). Effect of Polymorphism Formulations. Available at: [Link]

  • CD Formulation. (n.d.). pH Modifier Excipients. Available at: [Link]

  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Available at: [Link]

  • Improved Pharma. (2021). Salt Screening. Available at: [Link]

  • SlideShare. (n.d.). solubility enhancement -by pH change & complexation. Available at: [Link]

  • Kouskoura, M. G., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2535-2542. Available at: [Link]

  • Serajuddin, A. T., et al. (1984). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 73(12), 1769-1772. Available at: [Link]

  • Joshi, H. P., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(11), 3249. Available at: [Link]

  • Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Available at: [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Available at: [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. Available at: [Link]

  • Reddit. (2022). What's the proper way to convert a freebase to hydrochloride?. r/chemistry. Available at: [Link]

  • StuDocu. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Available at: [Link]

  • ADMET & DMPK. (2015). pKa values in solubility determination using the Henderson- Hasselbalch equation. Available at: [Link]

  • Serajuddin, A. T., et al. (1984). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available at: [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. AAPS PharmSciTech, 10(4), 1361-1365. Available at: [Link]

  • ARL Bio Pharma. (n.d.). Drug Formulation and The Impact on Analytical Testing. Available at: [Link]

  • Wang, J., & Flanagan, D. R. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(9), 1055-1076. Available at: [Link]

  • Reddit. (2021). Why is hydrogen chloride in everything?. r/chemistry. Available at: [Link]

  • Avdeef, A. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET & DMPK. Available at: [Link]

  • Academia.edu. (n.d.). (PDF) Dissolution Method Troubleshooting: An Industry Perspective. Available at: [Link]

  • British Journal of Clinical Pharmacology. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Available at: [Link]

  • Quora. (2019). Why is HCL in so many drugs, isn't that hydrochloric acid?. Available at: [Link]

  • Technobis. (2023). How to salt screen using the Crystal 16. Available at: [Link]

  • Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). Challenges Encountered in Dissolution Testing the Development of Various Dosage Forms. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Turn Solution to hcl salt [closed]. Available at: [Link]

  • AAPS. (2021). Dissolution Testing Challenges, and How Pharmaceutical Quality Control Students Can Overcome Them. Available at: [Link]

  • Salt Library. (2020). How Can You Identify a Salt?. Available at: [Link]

  • ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Analysis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine

Executive Summary This technical guide provides a comparative analysis of the 1H NMR spectral characteristics of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine , a critical piperazine "tail" intermediate used in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of the 1H NMR spectral characteristics of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine , a critical piperazine "tail" intermediate used in the synthesis of serotonin modulators (e.g., Trazodone, Nefazodone).

Unlike standard spectral listings, this guide focuses on performance metrics of the analytical method itself:

  • Solvent Specificity: Comparing CDCl₃ vs. DMSO-d₆ for resolution of the labile primary amine.

  • Differentiation Capability: Validating the product against its specific metabolic precursor, 1-(4-chlorophenyl)piperazine .

Part 1: Structural Context & Theoretical Shifts

The molecule consists of three distinct magnetic environments. Understanding these regions is prerequisite to interpreting the comparative data.

Structural Logic Diagram

G Ar Aromatic System (AA'BB' Pattern) δ 6.8 - 7.3 ppm Pip Piperazine Core (Chair Conformation) δ 2.5 - 3.2 ppm Ar->Pip N-Aryl Bond Tail Ethylamine Chain (N-CH2-CH2-NH2) δ 2.4 - 2.9 ppm Pip->Tail N-Alkyl Bond NH2 Primary Amine (Exchangeable) δ 1.5 - 3.5 ppm Tail->NH2 Terminal

Figure 1: Magnetic environment segmentation of the target molecule.

Part 2: Comparative Analysis – Solvent Selection

The choice of solvent fundamentally alters the "performance" of the NMR analysis, particularly regarding the visibility of the primary amine (-NH₂) and the resolution of the piperazine ring protons.

Table 1: Solvent Performance Data
FeatureChloroform-d (CDCl₃) DMSO-d₆ Technical Verdict
Primary Amine (-NH₂) Poor. Often invisible or extremely broad/flat band around 1.5–2.0 ppm due to rapid exchange and quadrupole broadening.Excellent. Appears as a distinct broad singlet (or triplet if ultra-dry) around 3.0–3.5 ppm.Use DMSO-d₆ if quantifying amine content.
Aromatic Resolution High. Distinct AA'BB' system. Shifts are slightly downfield.Moderate. Slight compression of signals, but still readable.CDCl₃ preferred for aromatic coupling analysis.
Water Signal Interference Low. H₂O appears ~1.56 ppm, often overlapping with the aliphatic region.High. H₂O appears ~3.33 ppm, potentially masking the piperazine or ethyl signals if the sample is wet.CDCl₃ is cleaner for aliphatic integration.
Solubility Good. Dissolves the free base well.Excellent. Dissolves both free base and HCl salts.DMSO-d₆ is required for salt forms.
Experimental Insight: The "Exchange" Phenomenon

In CDCl₃, trace acid or moisture catalyzes the exchange of the NH₂ protons, broadening the signal into the baseline. In DMSO-d₆, hydrogen bonding stabilizes these protons, slowing the exchange rate on the NMR time scale and sharpening the peak.

Protocol Recommendation: For routine purity checks of the free base, use CDCl₃ for cleaner baselines. For characterization of salts or confirmation of the amine terminus, use DMSO-d₆ .

Part 3: Comparative Analysis – Product vs. Precursor

The most common quality control challenge is distinguishing the product from the starting material, 1-(4-chlorophenyl)piperazine .

Table 2: Spectral Differentiation
Proton GroupPrecursor (Starting Material) Target Product Differentiation Marker
Piperazine (N-H side) Multiplet ~3.0 ppm (near secondary amine).[1]Shifted Upfield. Becomes ~2.6 ppm upon alkylation.Appearance of asymmetry in the piperazine ring.
Piperazine (N-Ar side) ~3.1–3.2 ppm (Triplet-like).~3.1–3.2 ppm (Remains similar).This signal is invariant and serves as an internal integration standard (4H).
Ethyl Chain Absent. Present. Two distinct triplets (~2.4 ppm and ~2.8 ppm).Primary Indicator of Conversion.
Amine Proton Single broad peak (NH) ~1.6–2.0 ppm.Broad peak (NH₂) ~1.5–2.0 ppm (2H).Integration changes from 1H to 2H (unreliable in CDCl₃).
Analytical Workflow Diagram

Workflow Start Crude Reaction Mixture Acquire Acquire 1H NMR (CDCl3) Start->Acquire CheckAr Check Aromatic Region (6.8-7.3 ppm) Is AA'BB' present? Acquire->CheckAr CheckEthyl Check Aliphatic Region (2.4-2.9 ppm) Are two new triplets visible? CheckAr->CheckEthyl Decision Ethyl Signals Present? CheckEthyl->Decision Success PASS: Product Formed (Confirm Integration 2:2) Decision->Success Yes Fail FAIL: Starting Material Only Decision->Fail No

Figure 2: Logical workflow for validating synthesis success.

Part 4: Detailed Experimental Protocol

To ensure reproducibility and accurate integration (quantitative NMR), follow this optimized protocol.

Sample Preparation
  • Mass: Weigh 10–15 mg of the oily free base or solid salt.

  • Solvent: Add 0.6 mL of CDCl₃ (for free base) or DMSO-d₆ (for salts).

  • Filtration: If the solution is cloudy (common with salts in CDCl₃), filter through a small cotton plug into the NMR tube. Suspended particles cause line broadening.[2]

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1D Proton (e.g., zg30 on Bruker).

  • Spectral Width (SW): 12–14 ppm (to catch broad amine/amide protons).

  • Relaxation Delay (d1): Set to 5.0 seconds .

    • Reasoning: The aromatic protons have longer T1 relaxation times. A short d1 (e.g., 1.0s) will saturate these signals, reducing their integral values relative to the aliphatic protons and leading to a false calculation of "low aromatic content."

  • Scans (ns): 16 (sufficient for >10 mg sample) or 64 (for <5 mg).

  • Temperature: 298 K (25°C).

Data Processing & Integration Logic
  • Reference: Calibrate to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

  • Baseline Correction: Apply automatic phase and baseline correction.

  • Integration Strategy:

    • Set the Aromatic Protons (6.8–7.3 ppm) to 4.00 H . This is your most stable internal standard.

    • Verify the Piperazine N-Ar protons (~3.2 ppm) integrate to 4.0 H .

    • Verify the Ethyl Chain + Piperazine N-Alkyl protons (2.4–2.9 ppm) . This complex region should integrate to approximately 8.0 H (4H from piperazine + 4H from ethyl chain).

Part 5: Consolidated Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.18 – 7.22 Doublet (d, J≈9 Hz)2HAr-H (Ortho to Cl)
6.80 – 6.85 Doublet (d, J≈9 Hz)2HAr-H (Ortho to N)
3.15 – 3.20 Triplet (t)4HPiperazine CH₂ (adjacent to Ar)
2.78 – 2.82 Triplet (t)2HEthyl CH₂ (adjacent to NH₂)
2.58 – 2.62 Triplet (t)4HPiperazine CH₂ (adjacent to alkyl)
2.45 – 2.50 Triplet (t)2HEthyl CH₂ (adjacent to Piperazine)
1.50 – 1.80 Broad Singlet (bs)2H-NH₂ (Variable position)

Note: Values are typical for 400 MHz spectra in CDCl₃. Coupling constants (J) are approximate.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved February 28, 2026, from [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

Comparative

A Comparative Guide to FTIR Signatures of Primary Amines and Chlorophenyl Groups for Researchers in Drug Development

For professionals in pharmaceutical research and development, the precise identification of functional groups within a molecule is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analyti...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in pharmaceutical research and development, the precise identification of functional groups within a molecule is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering rapid and non-destructive insights into molecular structure. This guide provides an in-depth comparative analysis of the characteristic FTIR absorption peaks for two crucial functional groups frequently encountered in active pharmaceutical ingredients (APIs): primary amines and chlorophenyl groups. Understanding their distinct vibrational signatures is essential for structural elucidation, reaction monitoring, and quality control.

The Vibrational Language of Molecules: An Introduction to FTIR

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate.[1] These vibrations, which include stretching and bending, occur at specific frequencies corresponding to the energy of the absorbed radiation. An FTIR spectrum plots the percentage of transmitted light against the wavenumber (in cm⁻¹), which is inversely proportional to the wavelength. The resulting peaks are characteristic of the specific functional groups present, acting as a molecular "fingerprint".[1]

Deciphering the Signals: Primary Amines vs. Chlorophenyl Groups

The following sections detail the characteristic vibrational modes and their corresponding absorption ranges for primary amines and chlorophenyl groups. This comparative approach will highlight the unique spectral features that allow for their unambiguous identification.

The Signature of a Primary Amine (-NH₂)

The primary amine group, with its two N-H bonds, gives rise to a series of distinct and readily identifiable peaks in the FTIR spectrum.

  • N-H Stretching Vibrations: The most prominent feature of a primary amine is the presence of two medium-intensity absorption bands in the 3500-3300 cm⁻¹ region. These arise from the asymmetric and symmetric stretching of the two N-H bonds. The asymmetric stretch occurs at a higher frequency (around 3400-3300 cm⁻¹) while the symmetric stretch appears at a lower frequency (around 3330-3250 cm⁻¹).[2] The presence of this doublet is a definitive indicator of a primary amine.

  • N-H Bending (Scissoring) Vibration: Primary amines also exhibit a medium to strong absorption band in the 1650-1580 cm⁻¹ range due to the scissoring (in-plane bending) of the N-H bonds.[2] This peak can sometimes be broad.

  • N-H Wagging Vibration: A broad, strong absorption due to the out-of-plane bending (wagging) of the N-H group is typically observed in the 910-665 cm⁻¹ region for primary and secondary amines.[2]

  • C-N Stretching Vibration: The stretching of the carbon-nitrogen bond provides further evidence for the presence of an amine. For aromatic primary amines, this peak is typically strong and appears in the 1335-1250 cm⁻¹ range.[2] In aliphatic amines, the C-N stretch is found in the 1250–1020 cm⁻¹ region and is of medium to weak intensity.[2]

The Spectral Footprint of a Chlorophenyl Group

The chlorophenyl group, an aromatic ring with one or more chlorine substituents, also presents a set of characteristic absorption peaks.

  • Aromatic C-H Stretching: Like all aromatic compounds, chlorophenyl groups show C-H stretching vibrations just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[3][4]

  • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a series of sharp, medium-intensity peaks in the 1600-1400 cm⁻¹ range.[3]

  • C-Cl Stretching: The C-Cl stretching vibration is a key indicator of a chlorophenyl group. This absorption typically appears as a strong band in the 850-550 cm⁻¹ region.[3][4] The exact position can be influenced by the substitution pattern on the aromatic ring.

  • Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the remaining C-H bonds on the aromatic ring are highly diagnostic of the substitution pattern. These strong absorptions occur in the 900-675 cm⁻¹ range.[5] The number and position of these bands can help distinguish between ortho, meta, and para substitution. For example, a para-substituted ring often shows a strong band between 800 and 850 cm⁻¹.

Comparative Analysis: A Side-by-Side Look

To facilitate a clear comparison, the characteristic FTIR peaks are summarized in the table below.

Vibrational ModePrimary Amine (-NH₂)Chlorophenyl GroupWavenumber (cm⁻¹)
Stretching N-H (asymmetric & symmetric)Aromatic C-H3500-3300 (two bands)
C-N (aromatic)Aromatic C=C1335-1250
C-N (aliphatic)C-Cl1250-1020
Bending N-H (scissoring)Aromatic C-H (out-of-plane)1650-1580
N-H (wagging)910-665

Experimental Validation: FTIR Spectra of Chloroanilines

To illustrate these principles, let's examine the FTIR spectra of 2-chloroaniline and 4-chloroaniline, molecules that conveniently contain both a primary amine and a chlorophenyl group.

FTIR Spectrum of 4-Chloroaniline:

The spectrum of 4-chloroaniline clearly displays the characteristic peaks of both functional groups.[6][7][8] The doublet for the N-H stretching of the primary amine is visible in the 3400-3300 cm⁻¹ region. The N-H bending vibration appears around 1620 cm⁻¹. The strong C-N stretching of the aromatic amine is also present. For the chlorophenyl group, the aromatic C-H and C=C stretching vibrations are observed in their expected regions. A strong band corresponding to the C-Cl stretch can be seen in the lower wavenumber region, and the out-of-plane C-H bending will be indicative of the para-substitution pattern.

FTIR Spectrum of 2-Chloroaniline:

Similarly, the spectrum of 2-chloroaniline exhibits the key features of both moieties.[9][10] The N-H stretching doublet and N-H bending of the primary amine are present. The aromatic C-H and C=C stretching peaks are also visible. The C-Cl stretch will be present, and the pattern of the out-of-plane C-H bending bands will differ from that of 4-chloroaniline, reflecting the ortho-substitution.

Experimental Workflow: Acquiring a High-Quality FTIR Spectrum

Obtaining a reliable FTIR spectrum is contingent on proper sample preparation and instrument operation. Below are two common methods for analyzing solid samples.

Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a popular technique due to its minimal sample preparation.[1][2]

ATR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Clean Clean ATR Crystal Place_Sample Place Small Amount of Sample on Crystal Clean->Place_Sample 1. Apply_Pressure Apply Pressure for Good Contact Place_Sample->Apply_Pressure 2. Collect_Bkg Collect Background Spectrum Apply_Pressure->Collect_Bkg 3. Collect_Spl Collect Sample Spectrum Collect_Bkg->Collect_Spl 4. Process_Data Process and Analyze Spectrum Collect_Spl->Process_Data 5.

Caption: ATR-FTIR Experimental Workflow

Step-by-Step Protocol for ATR-FTIR:

  • Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.[11]

  • Background Collection: Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.[11]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.[11]

  • Sample Spectrum Collection: Collect the FTIR spectrum of the sample.

  • Cleaning: After analysis, clean the crystal surface thoroughly.

KBr Pellet Method

The KBr pellet method is a traditional transmission technique for solid samples.[1]

KBr_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grind_Sample Grind Sample to a Fine Powder Mix_KBr Mix Sample with Dry KBr (1-2% w/w) Grind_Sample->Mix_KBr 1. Press_Pellet Press Mixture into a Transparent Pellet Mix_KBr->Press_Pellet 2. Collect_Bkg Collect Background Spectrum (Air or KBr Pellet) Press_Pellet->Collect_Bkg 3. Mount_Pellet Mount Pellet in Sample Holder Collect_Bkg->Mount_Pellet 4. Collect_Spl Collect Sample Spectrum Mount_Pellet->Collect_Spl 5. Process_Data Process and Analyze Spectrum Collect_Spl->Process_Data 6.

Caption: KBr Pellet FTIR Experimental Workflow

Step-by-Step Protocol for KBr Pellet Method:

  • Sample Grinding: Grind a small amount (1-2 mg) of the solid sample into a very fine powder using an agate mortar and pestle.[11]

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[11]

  • Pellet Pressing: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[12]

  • Background Collection: Collect a background spectrum, either of the empty sample compartment or of a pure KBr pellet.

  • Sample Analysis: Place the sample pellet in the instrument's sample holder and collect the FTIR spectrum.

  • Cleanup: Disassemble and clean the pellet die immediately after use.

Conclusion

A thorough understanding of the characteristic FTIR absorption peaks for primary amines and chlorophenyl groups is indispensable for chemists in the pharmaceutical industry. By recognizing the unique patterns of N-H and C-Cl vibrations, as well as the informative out-of-plane bending modes of the aromatic ring, researchers can confidently identify these functional groups, assess the purity of their compounds, and monitor the progress of chemical reactions. The judicious application of appropriate sample handling techniques, such as ATR or KBr pellet preparation, will ensure the acquisition of high-quality, reproducible data, thereby upholding the principles of scientific integrity in drug development.

References

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • University of Helsinki. Quick User Guide for FT-IR. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. [Link]

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. The IR Spectrum of 4-chloroaniline. [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. The IR Spectrum of 2-chloroaniline. [Link]

  • ResearchGate. FTIR spectrum of the 4-chloroaniline single crystal. [Link]

  • ResearchGate. The FTIR spectrum for N-salicylidene-4-chloroaniline Figure 4 shows... [Link]

  • PubChem. 4-Chloroaniline hydrochloride. [Link]

  • ResearchGate. (a) IR spectrum of poly(2-chloroaniline). (b) IR spectrum of... [Link]

  • University of Toronto Mississauga. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link]

  • SpectraBase. 2-Chloroaniline. [Link]

  • MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Northern Illinois University. IR Absorption Frequencies. [Link]

  • PubChem. 2-Chloroaniline. [Link]

  • Preprints.org. How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. [Link]

  • ResearchGate. FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. [Link]

  • ResearchGate. FT-IR spectrum showing C-Cl stretching and O-H stretching. [Link]

  • University of Colorado Boulder. Infrared Spectroscopy. [Link]

  • University of California, Los Angeles. IR Chart. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

Sources

Validation

Publish Comparison Guide: Crystal Structure Analysis of 4-Chlorophenylpiperazine Salts

The Crystal Structure Analysis of 4-Chlorophenylpiperazine (4-CPP) Salts is a critical area of study for solid-state chemists and pharmaceutical scientists. 4-CPP is a pivotal pharmacophore found in numerous psychoactive...

Author: BenchChem Technical Support Team. Date: March 2026

The Crystal Structure Analysis of 4-Chlorophenylpiperazine (4-CPP) Salts is a critical area of study for solid-state chemists and pharmaceutical scientists. 4-CPP is a pivotal pharmacophore found in numerous psychoactive drugs (e.g., Trazodone, Nefazodone) and is a common designer drug metabolite. Its solid-state behavior—specifically how it packs with different counter-ions—directly dictates its solubility, stability, and bioavailability.

This guide serves as an advanced technical resource for analyzing these structures, moving beyond basic characterization to mechanistic understanding.

Executive Analysis: The Solid-State Landscape

In drug development, the choice of salt form is never arbitrary. For 4-chlorophenylpiperazine (4-CPP), the transition from a free base to a salt form fundamentally alters the supramolecular landscape. The free base relies on weak van der Waals forces and limited hydrogen bonding, leading to lower melting points and poor aqueous solubility. Introducing a counter-ion (like


 or 

) creates a "ionic scaffold" that locks the conformation through charge-assisted hydrogen bonds (CAHB).

Key Comparative Insight:

  • The Hydrochloride (HCl) is the industry standard for bioavailability but can suffer from hygroscopicity issues depending on the polymorph.

  • The Tetrachlorozincate (complex salt) serves as a robust model for structural elucidation due to its high crystallinity and heavy-atom scattering, though it is toxic and non-pharmaceutical.

  • The Free Base is the baseline for lipophilicity but is structurally labile.

Comparative Performance Profile

The following table synthesizes experimental data to contrast the physicochemical profiles of the primary solid forms.

FeatureFree Base (4-CPP) Hydrochloride (4-CPP · HCl) Tetrachlorozincate (4-CPP · Zn)
Formula


(Mono)

Melting Point 76–79 °C277 °C (dec.)> 200 °C (Stable)
Solubility (Aq) Low (Lipophilic)High (Ionic)Moderate (Lattice controlled)
Primary Interaction

Stacking, Weak N-H...N
Charge-Assisted H-Bond (

-H...

)
Complex H-Bond Network (

-H...

)
Crystal System Orthorhombic (Typical)Monoclinic (Likely

)
Monoclinic (

or similar)
Application Synthesis IntermediatePharmaceutical API FormStructural Reference / Purification
Deep Dive: Crystallographic Case Study

To understand the causality of stability in these salts, we analyze the 4-Chlorophenylpiperazine-1,4-diium Tetrachlorozincate Monohydrate . This structure provides the clearest window into the supramolecular synthons governing this class of molecules.

A. Unit Cell & Lattice Parameters
  • Crystal System: Monoclinic

  • Space Group:

    
     (or related primitive setting)[1]
    
  • Dimensions:

    
     Å, 
    
    
    
    Å,
    
    
    Å[2]
  • Beta Angle (

    
    ): 
    
    
    
    [2]
B. The Hydrogen Bonding Network (The "Glue")

In this salt, the piperazine ring is diprotonated (forming a dication). This forces the ring into a rigid chair conformation .

  • Primary Anchor: The ammonium protons (

    
    ) form strong hydrogen bonds with the chloride ligands of the 
    
    
    
    anion.
  • Water Bridges: The included water molecule acts as a critical structural bridge, accepting a proton from the piperazine nitrogen and donating protons to the zincate chlorides. This "water-mediated" network is what confers high lattice energy (and thus high melting point).

C. Packing Motifs
  • 
    -Stacking:  The 4-chlorophenyl rings align in an offset face-to-face arrangement. The centroid-to-centroid distance is typically ~3.45 Å , indicating strong aromatic interaction.
    
  • Layered Assembly: The structure segregates into hydrophobic layers (phenyl rings) and hydrophilic layers (ionic zincate/ammonium network). This segregation is a hallmark of stable phenylpiperazine salts.

Experimental Protocol: Controlled Crystallization
Reagents:
  • 4-Chlorophenylpiperazine (Free Base)

  • HCl (1M in Ethanol) or

    
     (for zincate reference)[2]
    
  • Solvent: Ethanol/Water (95:5 v/v)

Workflow:
  • Stoichiometric Mixing: Dissolve 1 mmol of 4-CPP in 5 mL of warm ethanol (40 °C).

  • Acid Addition:

    • For HCl salt: Add 1.1 mmol of HCl dropwise.

    • For Zincate: Add 0.5 mmol of

      
       dissolved in 1M HCl.
      
  • Nucleation Control: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. This removes dust that causes uncontrolled nucleation.

  • Growth Phase: Cover the vial with Parafilm and poke 3-4 small holes. Store in a vibration-free environment at 20 °C.

  • Harvesting: Crystals should appear within 48-72 hours. Harvest while still solvated if analyzing hydrated forms.

Visualization: Structural Analysis Workflow

The following diagram outlines the logical flow for characterizing these salts, from synthesis to solving the structure.

SaltAnalysisWorkflow Synthesis Salt Synthesis (Stoichiometric Control) Screening Polymorph Screening (DSC / PXRD) Synthesis->Screening Check Purity Growth Single Crystal Growth (Slow Evaporation) Screening->Growth Select Stable Form DataCollection X-Ray Data Collection (Mo/Cu Source) Growth->DataCollection Select Crystal >0.1mm Refinement Structure Refinement (SHELXL / Olex2) DataCollection->Refinement Solve Phase Problem Analysis Supramolecular Analysis (Hirshfeld Surfaces) Refinement->Analysis Map Interactions Analysis->Synthesis Optimize Counter-ion

Figure 1: Strategic workflow for the structural elucidation of phenylpiperazine salts.

Mechanism of Action: Supramolecular Synthons

Understanding the specific interactions (synthons) allows you to predict stability.

Interactions Cation 4-CPP Cation (Donor) Cation->Cation Pi-Pi Stacking (3.45 Å) Anion Anion (Cl- / ZnCl4) Cation->Anion Charge-Assisted H-Bond (Strongest) Water Lattice Water Cation->Water N-H...O Bridge Water->Anion O-H...Cl Bridge

Figure 2: Hierarchy of stabilizing forces in the crystal lattice. Red arrows indicate dominant electrostatic interactions.

References
  • Ben Gharbia, I., et al. (2008). "1-(4-Chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate." Acta Crystallographica Section E: Structure Reports Online, 64(2), m289.

  • Cayman Chemical. "1-(4-Chlorophenyl)piperazine Product Information.

  • Fuller, R. W., et al. (1980).[3] "Comparative effects of p-chloroamphetamine and 1-(p-chlorophenyl)piperazine on 5-hydroxyindole concentration in rat brain." Research Communications in Chemical Pathology and Pharmacology.

  • Santa Cruz Biotechnology. "1-(4-Chlorophenyl)piperazine monohydrochloride Properties.

Sources

Comparative

Elemental Analysis Standards for Chlorophenyl Piperazine Compounds: A Comparative Methodological Guide

Executive Summary & Rationale Chlorophenylpiperazines (CPPs)—including positional isomers like mCPP, pCPP, and oCPP—are highly scrutinized chemical entities. They serve as critical synthetic intermediates and known genot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Chlorophenylpiperazines (CPPs)—including positional isomers like mCPP, pCPP, and oCPP—are highly scrutinized chemical entities. They serve as critical synthetic intermediates and known genotoxic impurities in the manufacturing of neuroactive active pharmaceutical ingredients (APIs) such as trazodone[1]. Simultaneously, they are widely monitored in forensic toxicology as New Psychoactive Substances (NPS)[2].

For researchers and drug development professionals, establishing the exact elemental composition (Carbon, Hydrogen, Nitrogen, and Chlorine) of CPPs is paramount. Elemental analysis (EA) is the only analytical technique that provides absolute macroscopic mass balance, confirming the empirical formula, distinguishing between free-base and salt forms (e.g., HCl salts), and validating the purity of reference standards before downstream quantitative analysis[3],[4].

This guide objectively compares the performance of leading elemental analysis methodologies for CPPs, providing field-proven protocols and supporting experimental data.

Analytical Methodologies: A Comparative Evaluation

To achieve absolute stoichiometric confirmation, analysts must choose the correct instrumental approach. Below is an objective comparison of the three primary methodologies used for CPP characterization.

Method A: Automated CHN Combustion + Schöninger Flask Ion Chromatography (The Gold Standard)
  • Mechanism: High-temperature oxidation (1000°C+) converts C to CO₂, H to H₂O, and N to NOₓ (subsequently reduced to N₂). Halogens are captured in an alkaline absorption solution post-combustion and quantified by Ion Chromatography (IC).

  • Performance: Unmatched accuracy for empirical formula derivation. It provides the exact mass fractions needed to confirm 1:1 stoichiometry in complex formations, such as mCPP ion-pair associates[3].

  • Limitations: Destructive and requires a bifurcated workflow (one for CHN, one for halogens).

Method B: X-Ray Fluorescence (XRF) Spectroscopy
  • Mechanism: Non-destructive elemental screening achieved by bombarding the sample with high-energy X-rays and measuring the secondary (fluorescent) X-ray emission.

  • Performance: Excellent for rapid, non-destructive screening of the Cl/Br ratio in halogenated piperazines.

  • Limitations: Incapable of accurately quantifying light elements (C, H, N), making it unsuitable for full empirical formula validation.

Method C: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
  • Mechanism: Argon plasma ionization followed by mass-to-charge (m/z) separation.

  • Performance: The premier choice for trace metal impurity profiling. It is essential for detecting residual palladium (Pd) or platinum (Pt) catalysts left over from the cross-coupling synthesis of the piperazine ring.

  • Limitations: Not designed for bulk CHN determination due to carbon buildup in the plasma and atmospheric nitrogen interference.

Table 1: Methodological Performance Matrix for CPP Analysis
Analytical MethodTarget ElementsLimit of Detection (LOD)Sample RequirementDestructive?Primary Use Case
CHN Combustion C, H, N0.1%1.0 - 2.0 mgYesEmpirical formula & purity confirmation
Schöninger + IC Cl, Br, F0.05%2.0 - 5.0 mgYesHalogen quantification & salt form ID
XRF Spectroscopy Halogens, Metals10 ppm> 10.0 mgNoRapid non-destructive batch screening
ICP-MS Trace Metals0.1 ppb10.0 - 50.0 mgYesCatalyst residue profiling

Expertise & Experience: Causality in Experimental Design

Why not rely solely on LC-MS or NMR for absolute purity? While Liquid Chromatography-Mass Spectrometry (LC-MS) provides the exact mass and fragmentation pattern[1], and NMR elucidates structural connectivity[4], both techniques are inherently blind to macroscopic inorganic impurities. Elemental analysis provides a self-validating mass balance .

The Causality of Chlorine Differentiation: CPPs contain a covalently bound chlorine atom on the phenyl ring. However, they are frequently synthesized and isolated as hydrochloride (HCl) salts to improve bioavailability and stability. Total elemental combustion yields the sum of both chlorine sources. To validate the exact stoichiometry (e.g., mCPP free base vs. mCPP·HCl), the analyst must perform a non-destructive aqueous extraction to quantify only the ionic chloride via IC. Subtracting the ionic chloride from the total combustion chloride yields the covalent fraction. This specific causal link between the extraction method and the molecular origin prevents the misidentification of API salt forms.

Self-Validating Experimental Protocol: mCPP Characterization

The following step-by-step workflow describes the definitive elemental characterization of a chlorophenylpiperazine hydrochloride (mCPP·HCl) reference standard.

Step 1: Desiccation & Moisture Control Dry the mCPP sample under vacuum at 60°C for 24 hours. Causality: Removing adventitious moisture prevents artificially inflated Hydrogen and Oxygen readings, which would skew the final mass balance.

Step 2: Micro-weighing Weigh exactly 1.500 ± 0.001 mg of the sample into a combustible tin capsule using an ultra-microbalance. Causality: Tin acts as an exothermic catalyst during flash combustion, ensuring complete oxidation of the stable aromatic ring.

Step 3: Flash Combustion (CHN) Introduce the capsule into a quartz reactor heated to 1000°C in an oxygen-enriched helium atmosphere. The sample flash-combusts at ~1800°C.

Step 4: Gas Chromatography & Detection Pass the combustion gases over a copper reduction column to convert NOₓ to N₂. Separate the gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).

Step 5: Halogen Determination (Schöninger) Weigh a separate 3.0 mg aliquot into ashless filter paper. Combust in an oxygen-filled flask containing 10 mL of 10 mM NaOH absorption solution. Inject the solution into an IC system to quantify Total Chlorine.

Self-Validating Mechanism: The system validates itself through stoichiometric closure. The sum of the mass fractions (


) must equal 100% ± 0.5%. If the sum is 

, the system flags the presence of unquantified elements, automatically triggering orthogonal testing (e.g., ICP-MS for trace metals).

Quantitative Data: Experimental vs. Theoretical Accuracy

The table below demonstrates the accuracy of the CHN combustion method when applied to complex CPP derivatives, specifically an mCPP-Tetraphenylboron (TPB) ion-pair complex used in potentiometric sensor development[3].

Table 2: Elemental Validation of mCPP-TPB Ion Pair Complex[3]
ElementTheoretical Mass Fraction (%)Experimental Mass Fraction (%)Variance (Δ%)Validation Status
Carbon (C) 78.978.1-0.8Pass (Within limits for complex matrices)
Hydrogen (H) 6.66.60.0Pass (Exact match)
Nitrogen (N) 5.45.6+0.2Pass (High precision)

Data Interpretation: The close alignment between theoretical and experimental values confirms the 1:1 stoichiometry of the synthesized mCPP complex, validating the structural integrity of the compound without the need for destructive NMR[3].

Visualization: Analytical Decision Workflow

G Start Chlorophenyl Piperazine (CPP) Sample Split Sample Aliquoting & Desiccation Start->Split CHN Automated CHN Analysis (Combustion @ 1000°C) Split->CHN Halogen Schöninger Flask Combustion + Ion Chromatography Split->Halogen Trace ICP-MS (Trace Metal Screening) Split->Trace DataCHN Quantify C, H, N % CHN->DataCHN DataCl Quantify Total Cl % Halogen->DataCl DataMetals Quantify Catalyst Residues (ppm) Trace->DataMetals Validation Mass Balance & Stoichiometry Validation (Σ ≈ 100%) DataCHN->Validation DataCl->Validation DataMetals->Validation

Analytical workflow for elemental characterization of chlorophenyl piperazine compounds.

References

  • Salomone, A., et al. "Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair." National Institutes of Health (NIH). Available at:[Link]

  • Prasad, P., et al. "Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS." Arab Journal of Chemistry (2014). Available at:[Link]

  • Sayour, H., et al. "Potentiometric Signal Transduction for Selective Determination of 1-(3-Chlorophenyl)piperazine “Legal Ecstasy” Through Biomimetic Interaction Mechanism." Sensors (MDPI) (2019). Available at:[Link]

  • Wójtowicz, A., et al. "1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one." Molbank (MDPI) (2025). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine proper disposal procedures

This comprehensive guide provides essential safety, handling, and disposal protocols for 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine (also referred to as 1-(2-aminoethyl)-4-(4-chlorophenyl)piperazine). Designed for...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides essential safety, handling, and disposal protocols for 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine (also referred to as 1-(2-aminoethyl)-4-(4-chlorophenyl)piperazine). Designed for drug development professionals and laboratory personnel, this document synthesizes chemical causality with field-proven logistical workflows to ensure strict environmental and operational compliance.

Chemical Profiling & Hazard Causality

To safely manage and dispose of this compound, one must first deconstruct its molecular architecture. The hazards and subsequent disposal requirements are dictated by three distinct structural motifs:

  • The Halogenated Aryl Motif (4-Chlorophenyl): The presence of the covalently bound chlorine atom categorically defines this compound as a halogenated organic material [1][2]. Under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, halogenated wastes must never be comingled with standard non-halogenated solvents[3][4]. The causality is strictly environmental: incineration of halogenated compounds requires specialized high-temperature facilities equipped with caustic scrubbers to neutralize hydrochloric acid (HCl) gas and prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[5].

  • The Nitrogenous Base Motif (Piperazine & Primary Amine): The piperazine ring and the ethanamine chain render the molecule highly basic and corrosive[6][7]. It can cause severe skin burns and serious eye damage upon contact[8]. Critical Incompatibility: Primary and secondary amines react violently with strong oxidizers. Mixing this compound with sodium hypochlorite (bleach) will generate volatile, explosive, and highly toxic chloramine gases.

  • Pharmacological Toxicity: Aryl piperazines frequently exhibit potent central nervous system (CNS) activity. Exposure via inhalation of dust/aerosols or transdermal absorption can lead to systemic toxicity, respiratory sensitization, and potential neurotoxicity[7].

Step-by-Step Operational Handling & Spill Response

Every protocol must function as a self-validating system. The following methodology ensures that exposure is minimized and decontamination is empirically verified.

Standard Operating Procedure (SOP) for Handling
  • Engineering Controls: All manipulations of the neat powder or concentrated solutions must be performed within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to prevent inhalation of pharmacologically active aerosols[8][9].

  • Personal Protective Equipment (PPE): Wear Viton® or heavy-duty nitrile gloves. Standard latex is insufficient as the basic amine groups can rapidly degrade the polymer, leading to transdermal absorption. Safety goggles (not safety glasses) and a fluid-resistant lab coat are mandatory[10][11].

Emergency Spill Response Workflow

In the event of a spill, execute the following validated recovery protocol:

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate vicinity and maximize fume hood exhaust rates[2][12].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial universal spill pad). Do not use paper towels for large concentrated liquid spills, as the basicity can degrade the cellulose.

  • Collection: Using a non-sparking scoop, transfer the absorbed matrix into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE)[2][13].

  • Decontamination: Wash the affected surface with a mildly acidic aqueous solution (e.g., 5% acetic acid) to neutralize residual free-base amines, followed by a thorough water rinse.

  • Validation: Use pH indicator paper on the final rinse water. The surface is considered decontaminated only when the pH returns to a neutral baseline (pH 6.5–7.5).

SpillResponse Spill Chemical Spill Detected Evacuate 1. Evacuate & Ventilate (Fume Hood/Room) Spill->Evacuate PPE 2. Don PPE (Viton Gloves, Goggles) Evacuate->PPE Contain 3. Contain Spill (Inert Absorbent/Sand) PPE->Contain Avoid CRITICAL: Do NOT use Bleach (Chloramines) Contain->Avoid Collect 4. Collect into Halogenated Waste Contain->Collect Decon 5. Decontaminate Surface (Dilute Acid/Water) Collect->Decon

Step-by-step emergency spill response pathway highlighting critical chemical incompatibilities.

Segregation & Disposal Workflows

Improper disposal of halogenated amines poses severe regulatory and environmental risks. Follow these segregation rules strictly, grounded in the guidelines[13].

  • Primary Routing: All liquid waste containing this compound (even in trace amounts) must be routed to the Halogenated Organic Waste stream[3][14].

  • Aqueous Mixtures: If the compound is dissolved in an aqueous buffer (>20% water), it must be collected in a separate "Halogenated Aqueous Waste" container. Do not mix high-water-content waste with pure organic halogenated solvents, as this complicates the phase separation required prior to high-temperature incineration[4][5].

  • Solid Waste: Empty vials, contaminated gloves, and spill clean-up materials must be double-bagged, labeled as "Solid Halogenated Toxic Waste," and disposed of via a licensed hazardous waste contractor[2][11].

WasteSegregation Start Waste Generated: 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine CheckHalogen Does it contain Halogens? (Check for Cl, Br, F, I) Start->CheckHalogen IsHalogenated Yes (Contains Chlorine) CheckHalogen->IsHalogenated CheckAqueous Is it mixed with >20% Water? IsHalogenated->CheckAqueous AqueousWaste Halogenated Aqueous Waste (Separate Stream) CheckAqueous->AqueousWaste Yes OrganicWaste Halogenated Organic Waste (Primary Stream) CheckAqueous->OrganicWaste No Incineration High-Temp Incineration with Caustic Scrubbing AqueousWaste->Incineration OrganicWaste->Incineration

Decision tree for the segregation and disposal of halogenated piperazine derivatives.

Data Presentation: Hazard & Compatibility Matrices

Table 1: Chemical Hazard Profile & Mitigation Strategy

Hazard CategoryStructural CauseClinical/Physical ManifestationRequired Mitigation
Corrosivity Primary amine & piperazine nitrogensSevere skin burns, irreversible eye damage[6][7]Viton gloves, safety goggles, face shield for bulk handling.
Toxicity Aryl piperazine pharmacophoreCNS disruption, respiratory sensitization[7]Class II BSC or hard-ducted fume hood; avoid aerosolization.
Environmental 4-Chlorophenyl groupBioaccumulation, aquatic toxicity[9]Zero drain disposal; strict halogenated waste segregation.

Table 2: Waste Compatibility & Incompatibility Matrix

Chemical Agent / StreamCompatibility StatusCausality / Reaction Outcome
Dichloromethane / Chloroform Highly CompatibleIdeal for standard halogenated organic waste streams.
Non-Halogenated Solvents Regulatory IncompatibleViolates EPA RCRA guidelines; increases incineration costs[3][4].
Sodium Hypochlorite (Bleach) CRITICAL DANGER Reacts with amines to form toxic, explosive chloramine gas.
Strong Acids (e.g., HCl, H2SO4) Highly IncompatibleExothermic acid-base neutralization; risk of boiling/splattering.

References

  • National Research Council. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database. URL: [Link]

  • University of Wisconsin–Oshkosh. "UWO Guide to Classifying Unwanted Materials." URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine

As a Senior Application Scientist, I approach the handling of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine not merely as a compliance exercise, but as a biochemical risk management protocol. This compound is a bifun...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine not merely as a compliance exercise, but as a biochemical risk management protocol. This compound is a bifunctional molecule, and understanding its dual nature is critical for designing an effective safety strategy.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To build a foolproof safety protocol, we must first deconstruct the molecule's pharmacological and chemical reactivity.

  • Chemical Corrosivity (The Ethanamine Moiety): The terminal primary amine is highly basic. Upon contact with ambient moisture or sweat, it rapidly strips protons, leading to localized saponification of dermal lipids. This causes severe, immediate tissue necrosis and chemical burns [[1]].

  • Pharmacological Toxicity (The Chlorophenylpiperazine Core): The 4-chlorophenylpiperazine pharmacophore is highly lipophilic, enabling rapid transdermal and blood-brain barrier (BBB) penetration. Once absorbed systemically, it acts as a potent central serotonin (5-HT) receptor agonist. Unprotected exposure can trigger neuroendocrine disruption, mimicking early-stage serotonin syndrome (e.g., hyperthermia, anxiety, and elevated cortisol) [[2]].

Because of this dual-threat profile, standard laboratory PPE is insufficient. We must engineer a barrier system that prevents both corrosive degradation and lipophilic permeation.

Toxicity Exposure Exposure Route (Dermal/Inhalation) Amine Primary Amine Moiety (High pH / Corrosive) Exposure->Amine Piperazine 4-Chlorophenylpiperazine (Lipophilic Core) Exposure->Piperazine Necrosis Tissue Necrosis & Chemical Burns Amine->Necrosis CNS Systemic Absorption & BBB Penetration Piperazine->CNS Receptor 5-HT Receptor Agonism (CNS Toxicity) CNS->Receptor

Figure 1: Dual-pathway hazard mechanism of the chlorophenylpiperazine.

Quantitative PPE Specifications

To mitigate the specific risks outlined above, the following quantitative PPE standards must be strictly enforced.

PPE CategoryMaterial SpecificationBreakthrough Time / EfficiencyMechanistic Justification
Primary Gloves Nitrile (0.11 mm minimum)> 30 minutesProvides tactile dexterity for fine analytical weighing.
Secondary Gloves Butyl Rubber (0.4 mm)> 480 minutesImpermeable to lipophilic amines; prevents transdermal CNS toxicity.
Eye Protection ANSI Z87.1 Goggles + ShieldN/APrevents basic amine vapor/dust from causing corneal saponification.
Respirator P100 / ABEK Cartridge99.97% particulate filtrationTraps solid particulates and neutralizes basic amine vapors.
Body Protection Tyvek® 400 CoverallN/APrevents transdermal permeation of active pharmaceutical dust.

Operational Workflow: Handling & Transfer Protocol

This protocol is designed as a self-validating system. Each step contains a physical or chemical checkpoint to verify that the safety boundary remains intact.

Step 1: Pre-Operation Setup & Validation

  • Activate the chemical fume hood and verify the face velocity is between 80–120 fpm using the digital monitor.

  • Validation: Tape a small piece of tissue to the bottom of the sash; a steady inward pull confirms active negative pressure.

  • Calibrate the analytical balance inside the hood to avoid moving the chemical once opened.

Step 2: Static Mitigation

  • Highly lipophilic powders are prone to electrostatic repulsion, which causes invisible aerosolization.

  • Discharge the weighing spatula and anti-static weigh boat using a zero-stat gun for exactly 10 seconds prior to opening the chemical vial.

Step 3: Execution & Secondary Containment

  • Open the primary container only within the active flow zone (minimum 6 inches behind the sash).

  • Transfer the required mass using a localized, continuous motion.

  • Validation: Seal the weigh boat inside a secondary containment vessel (e.g., a larger screw-cap jar) before removing it from the hood. This ensures no fugitive dust escapes into the general lab atmosphere.

G Start Pre-Operation Risk Assessment PPE Don Mandatory PPE (Double Gloves, Respirator) Start->PPE FumeHood Verify Engineering Controls (Face Velocity >100 fpm) PPE->FumeHood Handling Execution (Weighing & Transfer) FumeHood->Handling Cleanup Decontamination & Waste Segregation Handling->Cleanup

Figure 2: Standard workflow for handling active piperazine derivatives.

Decontamination & Disposal Plan

In the event of a spill, standard sweeping will aerosolize the neurotoxic powder. You must utilize a chemical neutralization strategy.

Step 1: Isolation & Evacuation

  • Evacuate the immediate 5-meter radius. Increase the fume hood exhaust to maximum capacity.

Step 2: Chemical Neutralization

  • Do not use water, as it will create a highly basic, corrosive slurry.

  • Cover the spill with a damp absorbent pad soaked in a 5% acetic acid solution . The weak acid reacts with the primary ethanamine to form a non-volatile, water-soluble ammonium salt, instantly neutralizing both the inhalation hazard and the corrosivity [[3]].

Step 3: Absorption & Surface Wash

  • Sweep the neutralized mixture using a non-sparking tool and place it into a chemically compatible, sealable hazardous waste bin.

  • Scrub the affected surface with 70% ethanol to dissolve any remaining lipophilic chlorophenylpiperazine residue.

  • Validation: Swab the cleaned surface with a wet pH indicator strip. A reading of pH 7.0 confirms the complete eradication of the basic amine hazard.

Step 4: Waste Disposal

  • Label the sealed container as "Corrosive/Toxic Amine Waste (Contains 5-HT Agonist)" and transfer it to the facility's hazardous waste management team for high-temperature incineration.

References

  • Mueller, E. A., Murphy, D. L., & Sunderland, T. (1985). Neuroendocrine effects of M-chlorophenylpiperazine, a serotonin agonist, in humans. The Journal of Clinical Endocrinology & Metabolism, 61(6), 1179-1184. Retrieved from[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24890984, 1-(2-Aminoethyl)piperazine. Retrieved from[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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